m-Sexiphenyl
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
4740-51-6 |
|---|---|
Molecular Formula |
C36H26 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-phenyl-3-[3-[3-(3-phenylphenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C36H26/c1-3-11-27(12-4-1)29-15-7-17-31(23-29)33-19-9-21-35(25-33)36-22-10-20-34(26-36)32-18-8-16-30(24-32)28-13-5-2-6-14-28/h1-26H |
InChI Key |
SPNUFGCNWPEERB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4)C5=CC=CC(=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Meta-Sexiphenyl: A Technical Overview of an Elusive Oligophenylene
Disclaimer: Direct experimental data on the properties and synthesis of the discrete molecule meta-sexiphenyl are scarce in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on the well-documented characteristics of closely related oligo(m-phenylene)s and poly(m-phenylene)s. The information provided is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the expected properties and synthetic strategies for meta-sexiphenyl.
Introduction
Meta-sexiphenyl is a member of the oligo(phenylene) family, consisting of six benzene (B151609) rings connected in a meta linkage. Unlike its extensively studied para-isomer, which exhibits highly desirable properties for organic electronics due to its extended π-conjugation, the meta linkage in meta-sexiphenyl disrupts the delocalization of π-electrons across the molecular backbone. This interruption of conjugation imparts unique electronic and photophysical properties that are of significant interest in the fields of molecular electronics, materials science, and advanced organic synthesis. This technical guide provides a detailed exploration of the anticipated properties of meta-sexiphenyl, drawing from the established knowledge of oligo(m-phenylene)s.
Predicted Physicochemical and Electronic Properties
The properties of meta-sexiphenyl are largely dictated by the nature of the meta linkage between the phenyl rings. This arrangement prevents the formation of a continuous conjugated system, which in turn influences its electronic and optical characteristics. The following tables summarize the expected properties based on data from related oligo(m-phenylene)s.
Physical Properties
| Property | Predicted Value/Characteristic for meta-Sexiphenyl (based on oligo(m-phenylene)s) |
| Molecular Formula | C₃₆H₂₆ |
| Molecular Weight | 458.59 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Solubility | Likely to have poor solubility in common organic solvents, a characteristic of rigid rod-like oligophenylenes. Solubility can be enhanced by the introduction of solubilizing side chains. |
| Melting Point | Expected to be high, though likely lower than p-sexiphenyl (B32268) due to less efficient crystal packing. The melting point of oligo(m-phenylene ethynylene)s increases with chain length.[1] |
| Thermal Stability | High thermal stability is expected, a common feature of aromatic hydrocarbons. |
Electronic and Optical Properties
The meta-linkage in oligo(m-phenylene)s effectively interrupts π-conjugation.[2] This leads to electronic and optical properties that are significantly different from their para-linked counterparts.
| Property | Predicted Characteristic for meta-Sexiphenyl (based on oligo(m-phenylene)s) |
| Highest Occupied Molecular Orbital (HOMO) | The HOMO-LUMO gap is expected to be larger than in p-sexiphenyl. |
| Lowest Unoccupied Molecular Orbital (LUMO) | The LUMO energy is anticipated to be higher than in the corresponding para-isomer. |
| UV-Vis Absorption (λmax) | The absorption maximum is expected at a shorter wavelength compared to p-sexiphenyl, reflecting a less extended conjugated system. The absorption spectra of oligo(m-phenylene ethynylene)s show little change with increasing chain length, confirming the interruption of conjugation.[2] |
| Photoluminescence (PL) Emission | Emission is expected in the blue region of the spectrum. The emission spectra of oligo(m-phenylene ethynylene)s are also largely independent of the number of repeating units.[2] |
| Quantum Yield | The fluorescence quantum yield in solution is expected to be moderate. |
Synthesis of meta-Sexiphenyl and Related Oligo(m-phenylene)s
The synthesis of meta-sexiphenyl, while not explicitly detailed in the literature, can be approached using established cross-coupling methodologies successful for the preparation of oligo(m-phenylene)s and their derivatives. The Suzuki-Miyaura coupling reaction is a primary method for the formation of C-C bonds between aryl groups.[3]
Proposed Synthetic Pathway
A plausible synthetic route to meta-sexiphenyl would involve the iterative Suzuki-Miyaura coupling of appropriately functionalized m-phenylene building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vibronic structures in the electronic spectra of oligo(phenylene ethynylene): effect of m-phenylene to the optical properties of poly(m-phenylene ethynylene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Electronic Structure of m-Sexiphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the electronic structure of m-sexiphenyl, a significant organic semiconductor. While direct experimental data for this compound is less common than for its para-isomer, this document synthesizes available information on related meta-phenylene systems and computational studies to offer a comprehensive overview. This guide is intended to be a valuable resource for professionals in materials science and drug development, providing insights into the synthesis, characterization, and theoretical modeling of this class of molecules.
Introduction to this compound
Oligo- and polyphenylene isomers have garnered significant attention for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The connectivity of the phenyl rings (ortho, meta, or para) profoundly influences the electronic properties of these materials. While p-sexiphenyl (B32268) exhibits a highly conjugated system leading to efficient charge transport, the meta-linkage in this compound disrupts the linear conjugation, resulting in unique photophysical and electronic characteristics. Understanding these properties is crucial for the rational design of novel organic materials with tailored functionalities.
Synthesis of this compound
The synthesis of this compound and related polyphenylenes is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to form carbon-carbon bonds between aryl halides and arylboronic acids or esters.
General Synthetic Strategy: Suzuki-Miyaura Coupling
A common approach involves the coupling of a dihalo-m-terphenyl derivative with a phenylboronic acid, or a diboronic acid derivative of a terphenyl with a halobenzene. The general reaction scheme is depicted below.
Figure 1: General synthetic scheme for this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
The following provides a generalized experimental protocol for the synthesis of polyphenylenes based on the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., a dibromo-m-terphenyl), the arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., aqueous potassium carbonate).
-
Solvent: A biphasic solvent system, such as toluene and water, is typically used.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.
-
Workup and Purification: After cooling to room temperature, the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure this compound.
Electronic and Optical Properties
The meta-linkage in this compound significantly alters its electronic properties compared to the para-isomer. The steric hindrance between adjacent phenyl rings in the meta position leads to a twisted conformation, which disrupts the π-conjugation along the molecular backbone. This results in a larger HOMO-LUMO gap and blue-shifted absorption and emission spectra.
UV-Vis Absorption and Fluorescence Spectroscopy
Due to the interrupted conjugation, this compound and other oligo(m-phenylene)s typically exhibit absorption and emission in the ultraviolet region. The absorption spectra are characterized by intense π-π* transitions.
Table 1: Spectroscopic Data for Related meta-Phenylene Compounds
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |
| Angular Ladder-type meta-[1]phenylene (AK3) | 335, 430 | 508 | CH2Cl2 |
| Angular Ladder-type meta-[2]phenylene (AK8) | 350, 480 | 550 | CH2Cl2 |
Data for angular keto-bridged (AKn) ladder-type meta-phenylenes.[3]
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Solutions of the this compound compound are prepared in a suitable UV-transparent solvent (e.g., dichloromethane, cyclohexane, or tetrahydrofuran) at a known concentration.
-
UV-Vis Spectroscopy: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. The absorbance is measured over a range of wavelengths (typically 200-800 nm).
-
Fluorescence Spectroscopy: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to an absorption maximum, and the emission is scanned over a longer wavelength range. The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
Quantitative Electronic Structure Data
Ionization Potential and Electron Affinity
The ionization potential (IP) is the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while the electron affinity (EA) is the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO). These values are crucial for determining the energy level alignment in electronic devices.
Table 2: Electrochemical and Calculated Electronic Properties of Angular Ladder-type meta-Phenylenes
| Compound | First Oxidation Potential (Eox1, V vs. Fc/Fc+) | First Reduction Potential (Ered1, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| AA3 | 1.43 | - | -5.83 | - |
| AA7 | 1.17 | - | -5.57 | - |
| AK3 | - | -1.45 | - | -2.95 |
| AK8 | - | -1.05 | - | -3.35 |
Data for angular alkyl-bridged (AAn) and keto-bridged (AKn) ladder-type meta-phenylenes. HOMO and LUMO energies are calculated from the electrochemical potentials using the ferrocene (B1249389) reference (4.4 eV below vacuum).[3]
Computational Modeling of Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and properties of molecules like this compound. These calculations can provide insights into molecular geometry, orbital energies, and spectroscopic properties.
Computational Workflow
A typical computational workflow for studying the electronic structure of this compound is outlined below.
References
- 1. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption and Fluorescence Spectra of Poly(p-phenylenevinylene) (PPV) Oligomers: An ab Initio Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angular ladder-type meta-phenylenes: synthesis and electronic structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oligo(m-phenylene)s: Synthesis, Properties, and Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligo(m-phenylene)s are a fascinating class of shape-persistent macromolecules characterized by a backbone of meta-connected benzene (B151609) rings. This unique connectivity imparts a curved or helical conformation, distinguishing them from their linear para- and ortho-linked counterparts. These "foldamers" possess intriguing photophysical, thermal, and electrochemical properties that are highly dependent on their length, substitution patterns, and the surrounding environment. Their ability to adopt well-defined secondary structures makes them promising candidates for a variety of applications, from molecular electronics to the design of novel therapeutic agents and drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of oligo(m-phenylene)s, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of Oligo(m-phenylene)s
The synthesis of well-defined oligo(m-phenylene)s primarily relies on transition metal-catalyzed cross-coupling reactions. The two most common and effective methods are the Suzuki-Miyaura coupling and the Ni(0)-mediated Yamamoto coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids or esters, catalyzed by a palladium complex. For the synthesis of oligo(m-phenylene)s, this typically involves the coupling of a m-phenylene diboronic acid or ester with a m-dihalophenylene, or the self-condensation of a m-halophenylboronic acid.
Figure 1: General scheme for Suzuki-Miyaura polymerization.
Ni(0)-Mediated Yamamoto Coupling
The Yamamoto coupling involves the dehalogenative polycondensation of aryl dihalides using a zerovalent nickel complex, typically generated in situ. This method is particularly useful for the synthesis of high molecular weight poly(m-phenylene)s from m-dihalobenzene monomers.
Figure 2: General scheme for Ni(0)-mediated Yamamoto polymerization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the synthesis of poly(m-phenylene)s via Suzuki-Miyaura coupling of an AB-type monomer.
-
Monomer Synthesis : Synthesize an AB-type m-phenylene monomer, for example, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. Ensure high purity (>99%) of the monomer, as impurities can affect polymerization.
-
Reaction Setup : In a glovebox, charge a dry Schlenk flask with the AB-type monomer, a palladium catalyst (e.g., Pd(PPh3)4, 2 mol%), and a base (e.g., K2CO3, 3 equivalents).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene (B28343) and water (e.g., 4:1 v/v).
-
Polymerization : Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a set time (e.g., 24-72 hours).
-
Work-up : Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent like methanol (B129727).
-
Purification : Collect the polymer by filtration and wash it repeatedly with methanol and water to remove catalyst residues and inorganic salts. Further purification can be achieved by Soxhlet extraction or column chromatography.
-
Characterization : Characterize the resulting polymer by NMR spectroscopy, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis.
General Protocol for Ni(0)-Mediated Yamamoto Polymerization
This protocol outlines a general procedure for the synthesis of poly(m-phenylene)s via Yamamoto coupling of a m-dihalophenylene monomer.
-
Catalyst Preparation : In a glovebox, prepare the active Ni(0) catalyst by reducing a Ni(II) salt (e.g., NiCl2) with a reducing agent (e.g., zinc powder) in the presence of a ligand (e.g., 2,2'-bipyridine) and a neutral ligand (e.g., triphenylphosphine) in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Monomer Addition : Add the m-dihalophenylene monomer (e.g., 1,3-dibromobenzene) to the catalyst mixture.
-
Polymerization : Heat the reaction mixture under an inert atmosphere at a specific temperature (e.g., 60-80 °C) for a certain period (e.g., 24-48 hours).
-
Work-up : Quench the reaction by adding an acidic solution (e.g., HCl in methanol).
-
Purification : Collect the precipitated polymer by filtration and wash it with methanol, acetone, and other solvents to remove residual catalyst and oligomers.
-
Characterization : Analyze the polymer using NMR, GPC, and thermal analysis techniques.
Properties of Oligo(m-phenylene)s
The properties of oligo(m-phenylene)s are intrinsically linked to their unique meta-connectivity, which induces a helical conformation and limits the extent of π-conjugation compared to their para-linked analogs.
Photophysical Properties
Oligo(m-phenylene)s and their derivatives, such as oligo(m-phenylene ethynylene)s, typically exhibit absorption in the UV region and fluorescence in the blue region of the spectrum. The meta-linkage disrupts the linear conjugation, leading to higher energy absorption and emission compared to oligo(p-phenylene)s of similar length.
| Oligomer/Polymer | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| Poly(m-phenylene) (propargyl ether-functionalized) | - | - | - | [1] |
| Oligo(m-phenylene ethynylene)s | Varies with length | Varies with length | - | [2] |
| Cationic phenylene ethynylene oligomers | Red-shifted in presence of scaffolds | Increased in presence of scaffolds | Suppressed in water | [1] |
Thermal Properties
Oligo(m-phenylene)s generally exhibit good thermal stability. The decomposition temperature is influenced by the molecular weight and the nature of any side chains.
| Polymer | Td5 (5% weight loss, °C) | Char Yield at 1000 °C (%) | Tg (°C) | Reference |
| Propargyl ether-functionalized poly(m-phenylene) | 471 | 67 | ~330 | [1] |
Electrochemical Properties
The electrochemical properties of oligo(m-phenylene)s, particularly their HOMO and LUMO energy levels, are important for their potential use in electronic devices. These can be estimated using cyclic voltammetry. The meta-linkage generally leads to a wider bandgap compared to para-linked analogues.
| Method | Description |
| HOMO Level Estimation | Determined from the onset of the first oxidation peak in the cyclic voltammogram, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+). The empirical formula is: EHOMO = -[Eoxonset vs Fc/Fc+ + 4.8] eV. |
| LUMO Level Estimation | Can be estimated from the onset of the first reduction peak (ELUMO = -[Eredonset vs Fc/Fc+ + 4.8] eV) or calculated from the HOMO level and the optical bandgap (Egopt) determined from the onset of the UV-vis absorption spectrum (ELUMO = EHOMO + Egopt). |
Note: Specific HOMO/LUMO values for a homologous series of oligo(m-phenylene)s are not compiled in a single reference and can vary significantly with experimental conditions and substitution.
Conformational Behavior: The Foldamer Concept
A key feature of oligo(m-phenylene)s is their propensity to adopt helical conformations, a behavior that has led to their classification as "foldamers". This folding is driven by a combination of factors including solvophobic effects, π-π stacking interactions, and steric constraints imposed by the meta-linkages. The stability and handedness of the helix can be influenced by the nature of the side chains and the solvent. This predictable folding behavior is central to their potential applications in areas requiring specific three-dimensional arrangements of functional groups.
Figure 3: Solvent-induced folding of an oligo(m-phenylene) foldamer.
Applications in Drug Development and Biomedical Research
The unique structural and functional properties of oligo(m-phenylene)s make them intriguing candidates for applications in the biomedical field. Their ability to form stable, predictable secondary structures offers a scaffold for the precise positioning of functional groups, mimicking the spatial arrangement of amino acid side chains in proteins.
-
Scaffolds for Drug Discovery : The rigid, helical backbone of oligo(m-phenylene)s can serve as a novel scaffold for presenting pharmacophores in a defined three-dimensional orientation. This could lead to the development of new classes of inhibitors for protein-protein interactions, which are often challenging targets for traditional small molecules.
-
Drug Delivery Vehicles : Functionalized oligo(m-phenylene)s with amphiphilic properties can self-assemble into nanostructures such as micelles or vesicles. These assemblies could potentially encapsulate hydrophobic drugs, improving their solubility and bioavailability.
-
Biosensors : The fluorescence of oligo(m-phenylene ethynylene) derivatives is often sensitive to their environment. This property can be exploited to design fluorescent probes that "turn on" or shift their emission upon binding to specific biomolecules, such as proteins or nucleic acids.
-
Antimicrobial Agents : Cationic oligo(phenylene ethynylene)s have shown promising antimicrobial activity. Their rigid rod-like structure is thought to facilitate interaction with and disruption of bacterial cell membranes.
While the direct application of oligo(m-phenylene)s as approved therapeutics is still in its nascent stages, the underlying principles of their design and their unique properties offer a rich platform for future research and development in medicinal chemistry and drug delivery.
Conclusion
Oligo(m-phenylene)s represent a versatile and tunable class of macromolecules with a rich conformational landscape and interesting physical properties. Advances in synthetic methodologies, particularly Suzuki-Miyaura and Yamamoto coupling reactions, have enabled the preparation of a variety of well-defined oligomers and polymers. Their ability to fold into stable helical structures has opened up new avenues for their application as "foldamers" in materials science and biomedicine. For researchers and professionals in drug development, the potential of oligo(m-phenylene)s as novel scaffolds, delivery systems, and sensing agents presents an exciting frontier for the design of next-generation therapeutics and diagnostics. Further research into structure-property relationships and biological activity is crucial to fully unlock the potential of this intriguing class of molecules.
References
A Tale of Two Isomers: A Comparative Analysis of m-Sexiphenyl and p-Sexiphenyl for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sexiphenyls, a class of organic molecules composed of six interconnected phenyl rings, have garnered significant attention in the fields of materials science, organic electronics, and drug development. The isomeric arrangement of these phenyl rings—specifically, the meta (m) and para (p) linkages—profoundly influences their molecular conformation, electronic structure, and solid-state packing. These differences, in turn, dictate their macroscopic properties and potential applications. This technical guide provides a comprehensive comparison of the core properties of m-sexiphenyl and p-sexiphenyl (B32268), offering a valuable resource for researchers navigating the selection and application of these versatile compounds. While extensive experimental data exists for the well-studied p-sexiphenyl, a notable scarcity of information on this compound necessitates a comparative analysis that draws upon data from its shorter analogues, namely m-terphenyl (B1677559) and m-quaterphenyl, to infer its probable characteristics.
Molecular Structure and Conformation
The fundamental difference between this compound and p-sexiphenyl lies in the connectivity of the phenyl rings. In p-sexiphenyl, the rings are linked at the 1 and 4 positions, resulting in a highly linear and rigid rod-like structure. This linearity facilitates strong intermolecular π-π stacking and a high degree of conjugation along the molecular backbone.
In contrast, this compound features phenyl rings connected at the 1 and 3 positions. This meta-linkage disrupts the planarity and linearity of the molecule, forcing it into a helical or twisted conformation. This structural distinction is crucial as it hinders close packing in the solid state and limits the extent of π-conjugation compared to its para counterpart.
Solubility of m-Sexiphenyl and its Analogs in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of m-sexiphenyl and its closely related structural analogs, the terphenyl isomers, in various organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide leverages data for o-, m-, and p-terphenyl (B122091) as a proxy to infer potential solubility characteristics. The methodologies for determining the solubility of such compounds are also detailed.
Core Concepts in Solubility
The solubility of a solid organic compound, such as this compound, in an organic solvent is governed by the principle of "like dissolves like." This means that nonpolar or weakly polar solutes will dissolve best in nonpolar or weakly polar solvents. The process of dissolution involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces within the solvent (solvent-solvent interactions) to form new solute-solvent interactions. For aromatic hydrocarbons like sexiphenyls and terphenyls, solubility is generally favored in aromatic and nonpolar solvents.
Solubility Data for Terphenyl Isomers
The following table summarizes the available qualitative and quantitative solubility data for o-, m-, and p-terphenyl in various organic solvents. This data provides a valuable reference point for estimating the solubility behavior of this compound.
| Compound | Solvent | Solubility | Reference |
| o-Terphenyl | Toluene | Almost transparent solution | [1] |
| Lower Alcohols | Sparingly soluble | [1] | |
| Glycols | Sparingly soluble | [1] | |
| Aromatic Solvents | Very soluble | [1] | |
| m-Terphenyl | Lower Alcohols | Sparingly soluble | |
| Glycols | Sparingly soluble | ||
| Aromatic Solvents | Very soluble | [2] | |
| p-Terphenyl | Benzene (hot) | Soluble | [3] |
| Ethyl Alcohol (hot) | Very soluble | [3] | |
| Lower Alcohols | Sparingly soluble | [3] | |
| Aromatic Solvents | Soluble | [3] |
It is important to note that the elongated, rigid structure of p-sexiphenyl, a close analog of this compound, contributes to its low solubility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
A standard and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method. This protocol is designed to achieve a saturated solution at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.
Materials and Equipment:
-
Analytical balance
-
Vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
The solute (e.g., this compound)
-
The desired organic solvent
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid solute to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilution: Determine the weight of the filtered solution and then dilute it to a known volume with the same solvent.
-
Quantification: Analyze the concentration of the solute in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL, g/L, or mol/L.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in a typical experimental workflow for determining the solubility of a solid organic compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound by examining its analogs and outlines a robust experimental procedure for its quantitative determination. Researchers are encouraged to perform these experimental protocols to obtain specific solubility data for this compound in their solvents of interest.
References
CAS number for m-sexiphenyl
An In-depth Technical Guide to Sexiphenyl Isomers for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides comprehensive information on sexiphenyl, a class of organic compounds with significant potential in materials science and electronics. Initial inquiries for "m-sexiphenyl" did not yield a specific CAS number or detailed experimental data. The scientific literature is predominantly focused on the para-isomer, p-sexiphenyl (B32268). Therefore, this document will focus on p-sexiphenyl (CAS No. 4499-83-6), a well-characterized and widely studied isomer. Information regarding another isomer, 1¹,2¹:2⁴,3¹:3³,4¹:4⁴,5¹:5⁴,6¹-Sexiphenyl (CAS No. 14739-51-6), is also noted.
p-Sexiphenyl, also known as para-sexiphenyl, is composed of six phenyl rings linked in a linear fashion.[1] This rigid, elongated structure imparts high thermal and photochemical stability, making it a promising material for various applications, including organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] Its unique electronic properties, such as high charge carrier mobility and luminescence efficiency, are of particular interest to researchers.[1]
Isomer Identification
Table 1: Identified Sexiphenyl Isomers and their CAS Numbers
| Isomer Name | Common Name | CAS Number |
| 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | p-Sexiphenyl | 4499-83-6 |
| 1¹,2¹:2⁴,3¹:3³,4¹:4⁴,5¹:5⁴,6¹-Sexiphenyl | - | 14739-51-6[2] |
Physicochemical Properties of p-Sexiphenyl
A summary of the key physicochemical properties of p-sexiphenyl is presented in Table 2. This data is essential for understanding its behavior in various applications and for designing experimental procedures.
Table 2: Physicochemical Data for p-Sexiphenyl (CAS: 4499-83-6)
| Property | Value |
| Molecular Formula | C₃₆H₂₆[3][4] |
| Molecular Weight | 458.59 g/mol [5] |
| Appearance | White to cream or pale yellow powder[3] |
| Melting Point | >400 °C[5] |
| Boiling Point (Predicted) | 703.2 ± 45.0 °C[5] |
| Density (Predicted) | 1.102 ± 0.06 g/cm³[5] |
| Purity (Typical) | ≥94.0%[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of p-sexiphenyl. Key spectral data are summarized below.
Table 3: Spectroscopic Data for p-Sexiphenyl
| Technique | Key Features |
| ¹³C NMR | Spectra available in spectral databases.[4] |
| Mass Spectrometry (GC-MS) | Available data in NIST Mass Spectrometry Data Center.[4] |
| FTIR | KBr Wafer technique data is available.[4] |
Experimental Protocols
The synthesis of p-sexiphenyl and its derivatives often relies on cross-coupling reactions to form the carbon-carbon bonds between the phenyl rings.
General Synthesis Methodology: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the synthesis of sexiphenyls and their derivatives.[1] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide.
Reaction Conditions: The general reaction conditions for a Suzuki-Miyaura coupling to synthesize sexiphenyl derivatives can involve:
-
Catalyst: Palladium acetate (B1210297) (Pd(OAc)₂) or other palladium complexes.[1]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[1]
-
Solvent: A mixture of acetone (B3395972) and water, or tetrahydrofuran (B95107) (THF).[1]
Characterization Techniques
The characterization of synthesized sexiphenyl compounds typically involves a combination of analytical techniques:
-
Polarizing Optical Microscopy (POM): Used to determine phase transition temperatures and identify liquid crystalline phases.[1]
-
Differential Scanning Calorimetry (DSC): Employed to measure phase transition temperatures and enthalpies.[1]
-
Spectroscopy: As detailed in Table 3, NMR, MS, and IR are used for structural confirmation.
Visualizations
Molecular Structure of p-Sexiphenyl
The following diagram illustrates the linear arrangement of the six phenyl rings in p-sexiphenyl.
Caption: Chemical structure of p-sexiphenyl.
Simplified Synthesis Workflow
The following diagram outlines a simplified workflow for the synthesis and characterization of p-sexiphenyl derivatives.
Caption: Simplified synthesis and characterization workflow.
Safety Information
According to the Safety Data Sheet (SDS), p-sexiphenyl is not considered a hazardous chemical under the 2012 OSHA Hazard Communication Standard.[6] However, standard laboratory safety practices should always be followed when handling this or any chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Applications in Research and Development
p-Sexiphenyl and its derivatives are primarily of interest in materials science and electronics. Their rigid structure and electronic properties make them suitable for:
-
Organic Electronics: As active materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1]
-
Liquid Crystals: As a core structure for designing novel liquid crystalline materials with high thermal stability and broad nematic phases.[1]
-
Sensors: Potential for use in the development of sensors with high sensitivity and selectivity.[7]
While not directly implicated in current drug development pipelines, the study of such well-defined organic structures can provide insights into molecular self-assembly and intermolecular interactions, which are relevant concepts in medicinal chemistry and drug design.
References
- 1. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. p-Sexiphenyl, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. p-Sexiphenyl | C36H26 | CID 78254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. P-SEXIPHENYL | 4499-83-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the History and Synthesis of Meta-Substituted Oligophenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meta-substituted oligophenyls, a class of aromatic macromolecules characterized by benzene (B151609) rings linked at the 1 and 3 positions, have garnered significant interest across various scientific disciplines. Their unique kinked geometry, arising from the meta-linkage, imparts distinct conformational, electronic, and photophysical properties compared to their linear para- and ortho-isomers. This guide provides an in-depth exploration of the historical evolution of their synthesis, from classical coupling methods to modern catalytic cross-coupling reactions. It further details key experimental protocols, presents a compilation of their physicochemical properties, and visualizes important synthetic pathways and potential biological interactions.
A Historical Perspective on the Synthesis of Meta-Substituted Oligophenyls
The journey to synthesize well-defined meta-substituted oligophenyls has been a multi-step evolution, mirroring the broader advancements in organic synthesis. Early methods were often harsh and lacked selectivity, while modern techniques offer precise control over chain length and substitution patterns.
Early Forays: Classical Coupling Reactions
The initial approaches to creating phenyl-phenyl bonds were based on reactions developed in the 19th and early 20th centuries. These methods, while groundbreaking for their time, were generally low-yielding and required strenuous reaction conditions.
-
Wurtz-Fittig Reaction: This reaction, an extension of the Wurtz reaction, involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal.[1][2][3][4][5] While primarily used for alkylation of arenes, its application to the synthesis of biaryls, including those with a meta-linkage, was explored. However, the reaction often suffers from side reactions and the formation of homocoupled products.[4]
-
Ullmann Reaction: The Ullmann reaction, first reported in 1901, utilizes copper to promote the coupling of two aryl halides.[6][7][8] This method was a significant step forward and has been used for the synthesis of various biaryls.[6] The classical Ullmann reaction, however, necessitates high temperatures and stoichiometric amounts of copper, limiting its functional group tolerance and overall efficiency.[8]
The Advent of Modern Cross-Coupling Reactions
The mid-20th century and beyond witnessed a revolution in organic synthesis with the development of transition metal-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, higher yields, and greater functional group compatibility, paving the way for the controlled synthesis of complex oligophenyls.
-
Grignard Reagent-Based Cross-Coupling: The use of Grignard reagents in cross-coupling reactions provided a more versatile route to C-C bond formation.[9][10][11] Nickel and palladium catalysts were found to be effective in coupling aryl Grignard reagents with aryl halides, enabling the synthesis of terphenyls and larger oligomers.[12]
-
Suzuki-Miyaura Coupling: The development of the Suzuki-Miyaura coupling reaction in the late 1970s marked a paradigm shift in the synthesis of biaryls and has become one of the most widely used methods. This palladium-catalyzed reaction between an organoboron compound and an organohalide is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex meta-substituted oligophenyls.
-
Negishi Coupling: The Negishi coupling, which employs organozinc reagents, is another powerful tool for the formation of C-C bonds. It offers a high degree of reactivity and selectivity, complementing the Suzuki-Miyaura reaction in the synthesis of oligoarenes.
Quantitative Data on Meta-Substituted Oligophenyls
The unique structural and electronic properties of meta-substituted oligophenyls are reflected in their physicochemical data. The following tables summarize key thermal and photophysical properties for a selection of these compounds.
Table 1: Thermal Properties of Selected Meta-Substituted Oligophenyls
| Compound | Melting Point (°C) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |
| m-Terphenyl (B1677559) | 86-88 | - | >350 |
| 1,3,5-Triphenylbenzene (B1329565) | 173-175 | - | >400 |
| Poly(m-phenylene) | Amorphous | ~100-150 | >450 |
Table 2: Photophysical Properties of Selected Meta-Substituted Oligophenyls in Solution
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |
| m-Terphenyl | ~250 | ~300 | ~0.1 |
| 1,3,5-Triphenylbenzene | ~255 | ~350 | ~0.9 |
| Oligo(m-phenylene)s (n=3-5) | ~250-260 | ~340-360 | Length-dependent |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments in the synthesis of meta-substituted oligophenyls.
Synthesis of m-Terphenyl via Grignard Reaction
Objective: To synthesize m-terphenyl through the reaction of phenylmagnesium bromide with 1,3-dibromobenzene (B47543).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1,3-Dibromobenzene
-
Iodine crystal (as initiator)
-
Hydrochloric acid (10%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a few drops of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask. Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 1,3-dibromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 10% hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure m-terphenyl.
Synthesis of 1,3,5-Triphenylbenzene via Suzuki-Miyaura Coupling
Objective: To synthesize 1,3,5-triphenylbenzene by the Suzuki-Miyaura coupling of 1,3,5-tribromobenzene (B165230) with phenylboronic acid.
Materials:
-
1,3,5-Tribromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium carbonate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1,3,5-tribromobenzene, phenylboronic acid (3.3 equivalents), palladium(II) acetate (3 mol%), and triphenylphosphine (12 mol%). Add a 2M aqueous solution of potassium carbonate. Add a 3:1 mixture of toluene and ethanol.
-
Reaction: Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a mixture of ethanol and water to yield 1,3,5-triphenylbenzene as a white solid.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the synthesis and potential applications of meta-substituted oligophenyls.
Catalytic Cycle of Suzuki-Miyaura Coupling
General Synthetic Workflow for Meta-Oligophenyls
Hypothetical Signaling Pathway Modulation
While concrete examples of meta-substituted oligophenyls as approved drugs are limited, their rigid and defined three-dimensional structures make them attractive scaffolds in drug discovery. For instance, they could be designed to interact with specific protein targets. The following diagram illustrates a hypothetical scenario where a meta-oligophenyl derivative acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.
Conclusion
The synthesis of meta-substituted oligophenyls has evolved significantly from its early beginnings, with modern cross-coupling reactions now providing access to a vast array of well-defined structures. Their unique conformational properties continue to make them fascinating subjects of fundamental research and promising candidates for applications in materials science and medicinal chemistry. This guide has provided a comprehensive overview of their history, synthesis, and key characteristics, offering a valuable resource for researchers and professionals in the field.
References
- 1. SATHEE: Chemistry Wurtz Fittig Reaction [sathee.iitk.ac.in]
- 2. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. d-nb.info [d-nb.info]
- 11. adichemistry.com [adichemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
The Untapped Potential of m-Sexiphenyl: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the potential applications of m-sexiphenyl, a unique aromatic hydrocarbon. This document is intended for researchers, scientists, and drug development professionals interested in the cutting-edge applications of novel organic materials. While direct applications in drug development are not yet established, the unique electronic and optical properties of this compound and its isomers make them promising candidates for a range of advanced technologies, including a new generation of highly sensitive biosensors.
Introduction to this compound
This compound is an organic molecule composed of six phenyl rings linked in a meta-configuration. This specific arrangement of aromatic rings gives rise to a distinct three-dimensional structure that influences its physical and electronic properties, differentiating it from its more commonly studied isomer, p-sexiphenyl (B32268).[1][2] The rigid, conjugated structure of sexiphenyls results in high thermal and photochemical stability, making them robust materials for various applications.[1]
While p-sexiphenyl has been extensively investigated for its applications in organic electronics due to its high charge carrier mobility and luminescence efficiency, this compound presents a unique set of properties that are beginning to be explored.[1][3] This guide will delve into the known applications of sexiphenyls, with a focus on the potential of the meta-substituted isomer, and propose future research directions, particularly in the realm of biomedical sensing.
Core Applications in Organic Electronics and Optoelectronics
The primary applications of sexiphenyl derivatives lie in the field of organic electronics and optoelectronics, where their semiconducting properties are leveraged to create advanced devices.
Organic Thin-Film Transistors (OTFTs)
Sexiphenyls are promising materials for the active layer in OTFTs due to their high charge carrier mobility.[1] OTFTs are fundamental components of flexible electronics, displays, and sensors. The efficiency of charge transport in these devices is directly related to the molecular ordering and electronic coupling between adjacent molecules in the thin film.
Organic Light-Emitting Diodes (OLEDs)
The high luminescence efficiency of sexiphenyl derivatives makes them suitable for use in OLEDs.[1] OLEDs are utilized in high-resolution displays and solid-state lighting. The color and efficiency of the emitted light can be tuned by modifying the chemical structure of the sexiphenyl core.
Organic Photovoltaics (OPVs)
The unique electronic properties of sexiphenyls have been harnessed to create high-performance OPVs.[1] These devices offer the potential for low-cost, flexible solar cells. The efficiency of OPVs is dependent on the ability of the organic material to absorb light and separate charge carriers effectively.
Organic Lasers
Sexiphenyl derivatives have been investigated as gain media in organic solid-state lasers.[3] Their high photoluminescence quantum yields and the ability to form high-quality crystalline films are advantageous for lasing applications.
Quantitative Data Summary
The following tables summarize key quantitative data for sexiphenyl derivatives. It is important to note that much of the available data is for p-sexiphenyl, which is often used as a benchmark for this class of materials. Data for this compound is less common in the literature, and the provided values for p-sexiphenyl can be considered as indicative for oligophenyls.
Table 1: Electronic Properties of p-Sexiphenyl
| Property | Value | Reference |
| Ionization Potential | Varies with substrate | [2] |
| Electron Affinity | Varies with substitution | [2] |
| Charge Carrier Mobility | Can exceed 1 cm²/Vs in single crystals | [3] |
Table 2: Optical Properties of p-Sexiphenyl Derivatives
| Property | Value | Reference |
| Photoluminescence Emission | Blue region (~420-450 nm) | [3] |
| Birefringence (Δn) | High, tunable with substitution | [1] |
| Refractive Indices (nₑ, nₒ) | Wavelength dependent | [1] |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of this compound and its derivatives is commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling.[4][5][6] This method allows for the versatile formation of carbon-carbon bonds between aryl halides and arylboronic acids or esters.
Materials:
-
m-Dibromobenzene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KF)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine m-dibromobenzene, a stoichiometric excess of phenylboronic acid, and the base.
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst and ligand.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and perform an aqueous workup to remove the inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Fabrication of a Generic OTFT
The following protocol outlines the general steps for fabricating a top-contact, bottom-gate OTFT using a sexiphenyl derivative as the active layer.
Materials:
-
Substrate (e.g., Si/SiO₂)
-
Gate electrode material (e.g., heavily doped Si)
-
Dielectric layer (e.g., SiO₂)
-
This compound (or other sexiphenyl derivative)
-
Source and drain electrode material (e.g., gold)
-
Deposition systems (e.g., thermal evaporator, spin coater)
-
Photolithography and etching equipment (for patterning electrodes)
Procedure:
-
Start with a clean substrate with a pre-patterned gate electrode and a dielectric layer.
-
Deposit a thin film of the this compound active layer onto the dielectric surface using thermal evaporation or solution shearing. The deposition conditions (substrate temperature, deposition rate) are critical for achieving a well-ordered crystalline film.
-
Pattern the source and drain electrodes on top of the organic semiconductor layer using photolithography and lift-off or by evaporation through a shadow mask.
-
Anneal the device to improve the crystallinity of the organic film and the contact between the semiconductor and the electrodes.
-
Characterize the electrical performance of the OTFT by measuring its current-voltage characteristics.
References
- 1. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
Methodological & Application
Suzuki coupling for m-sexiphenyl synthesis
An Application Note on the Synthesis of m-Sexiphenyl via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl, vinyl, or alkyl halides and organoboron compounds. This reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its reagents. One of the powerful applications of the Suzuki coupling is in the synthesis of conjugated oligophenylenes, which are of significant interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This application note provides a detailed protocol for the synthesis of this compound, a linear oligophenylene consisting of six phenyl rings connected at the meta positions, using a convergent two-step Suzuki coupling strategy.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step, one-pot Suzuki coupling approach starting from 1,3-dibromobenzene (B47543). The first step involves the synthesis of a key tetraphenyl intermediate, 3',5'-bis(3-bromophenyl)-1,1'-biphenyl, by coupling 1,3-dibromobenzene with two equivalents of (3-bromophenyl)boronic acid. In the second step, the resulting dibrominated tetraphenyl is further coupled with two equivalents of phenylboronic acid to yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for the reaction should be degassed prior to use. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Step 1 & 2: One-Pot Synthesis of this compound
This protocol describes a one-pot synthesis of this compound from 1,3-dibromobenzene.
Procedure:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromobenzene (1.0 mmol), (3-bromophenyl)boronic acid (2.2 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and potassium carbonate (3.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add a degassed mixture of toluene (B28343) (15 mL) and water (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
To the same flask, add phenylboronic acid (2.5 mmol), additional tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and an aqueous solution of potassium carbonate (3.0 mmol in 2 mL of water).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture again to 90 °C and stir for an additional 24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Data Presentation
| Reaction Step | Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 1,3-Dibromobenzene | (3-Bromophenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85 |
| 2 | 3',5'-Bis(3-bromophenyl)-1,1'-biphenyl | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 70-80 |
Note: Yields are typical for analogous Suzuki coupling reactions and may vary.
Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. The described one-pot, two-step protocol offers a convergent and practical approach for obtaining this oligophenylene. This methodology can be adapted for the synthesis of other substituted oligophenylenes, making it a valuable tool for researchers in materials science and drug discovery. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, may be necessary to achieve optimal yields for specific substrates.
Application Notes and Protocols: Synthesis of Oligo(m-phenylene)s via Yamamoto Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligo(m-phenylene)s are a class of conjugated macromolecules characterized by a meta-linked aromatic backbone. This specific connectivity imparts a helical conformation, preventing extensive π-conjugation and leading to unique photophysical and chiroptical properties. These oligomers are of significant interest in the development of molecular wires, chiroptical switches, and as scaffolds in medicinal chemistry. The Yamamoto polymerization, a nickel-mediated homocoupling of dihaloaromatic compounds, is a robust and efficient method for the synthesis of poly- and oligo(arylene)s, including oligo(m-phenylene)s.[1] This protocol provides a detailed methodology for the synthesis of oligo(m-phenylene)s using Yamamoto polymerization.
Reaction Principle
The Yamamoto polymerization proceeds via a nickel(0)-catalyzed dehalogenative coupling of aryl halides. A Ni(0) complex, typically generated in situ from a Ni(II) precursor and a reducing agent, facilitates the carbon-carbon bond formation between monomer units. The reaction is versatile and can be applied to a variety of substituted dihaloaromatic monomers.
Experimental Protocols
Materials and Reagents
-
Monomer: 1,3-dibromobenzene (B47543) (or substituted derivatives)
-
Catalyst Precursor: Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂)
-
Ligand: 2,2'-bipyridine (B1663995) (bpy) and triphenylphosphine (B44618) (PPh₃)
-
Reducing Agent: Zinc dust (Zn)
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Additives: Sodium Iodide (NaI) can be used to facilitate the reaction.
-
Quenching Solution: Hydrochloric acid (HCl), typically 1-2 M
-
Purification Solvents: Dichloromethane (DCM), methanol (B129727), diethyl ether
General Procedure for Yamamoto Polymerization of Oligo(m-phenylene)s
This protocol is adapted from the synthesis of similar poly(arylene)s.[2]
-
Reactor Setup: A Schlenk flask is charged with the monomer (e.g., 1,3-dibromobenzene), bis(triphenylphosphine)nickel(II) chloride, 2,2'-bipyridine, triphenylphosphine, zinc dust, and sodium iodide in an inert atmosphere (e.g., inside an argon-filled glovebox).
-
Solvent Addition: Anhydrous solvent (DMF or NMP) is added to the flask via syringe under an argon atmosphere.
-
Polymerization: The reaction mixture is heated to a specified temperature (typically 60-80°C) and stirred vigorously for a set duration (e.g., 24-72 hours). The progress of the polymerization can be monitored by techniques such as GPC (Gel Permeation Chromatography) if desired.
-
Reaction Quenching and Product Precipitation: After cooling to room temperature, the reaction mixture is poured into a solution of hydrochloric acid in methanol or water to quench the reaction and precipitate the crude oligomer.
-
Purification: The precipitated solid is collected by filtration and washed sequentially with water, methanol, and diethyl ether to remove residual catalyst, unreacted monomer, and low molecular weight byproducts.
-
Further Purification (Optional): For higher purity, the crude product can be redissolved in a suitable solvent like chloroform (B151607) or THF and reprecipitated from a non-solvent such as methanol. Soxhlet extraction can also be employed for rigorous purification.
-
Drying: The purified oligo(m-phenylene) is dried under vacuum at an elevated temperature (e.g., 50-60°C) to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of poly(p-phenylene)s with oligo(ethylene oxide) side chains via Yamamoto polymerization, which can be considered indicative for the synthesis of oligo(m-phenylene)s under similar conditions.[2][3] Specific data for oligo(m-phenylene)s may vary depending on the exact monomer and reaction conditions.
| Polymer ID | Monomer | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Degree of Polymerization |
| P(pP-EO₂) | 2,5-dichloro-1-(2-(2-methoxyethoxy)ethoxy)benzene | 55 | 12,000 | 24,000 | 2.0 | ~45 |
| P(pP-EO₃) | 2,5-dichloro-1-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene | 74 | 16,000 | 32,000 | 2.0 | ~60 |
| P(pP-EO₄) | 2,5-dichloro-1-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)benzene | 20 | 14,000 | 28,000 | 2.0 | ~45 |
Note: Data is for poly(p-phenylene)s and serves as an illustrative example. Mn, Mw, and PDI are typically determined by Gel Permeation Chromatography (GPC) against polystyrene standards.
Visualizations
Yamamoto Polymerization Workflow
Caption: Workflow for oligo(m-phenylene) synthesis via Yamamoto polymerization.
Signaling Pathway of Nickel Catalysis in Yamamoto Polymerization
Caption: Catalytic cycle of Yamamoto polymerization.
Characterization
The synthesized oligo(m-phenylene)s should be characterized to confirm their structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the oligomer and to ensure the absence of monomer and impurities.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the oligomer sample.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic vibrational modes of the m-phenylene units and to confirm the absence of functional groups from the starting materials.
-
UV-Vis and Fluorescence Spectroscopy: These techniques are useful for investigating the photophysical properties of the conjugated oligomers.
References
m-Sexiphenyl: A Versatile Building Block for High-Performance Organic Semiconductors
Application Notes and Protocols for Researchers in Organic Electronics
Introduction:
m-Sexiphenyl, an oligophenylene consisting of six benzene (B151609) rings connected in a meta-linkage, has emerged as a promising building block for the development of advanced organic semiconductors. Its unique molecular structure, characterized by a bent or helical conformation, imparts distinct electronic and photophysical properties compared to its linear counterpart, p-sexiphenyl. This meta-linkage disrupts long-range conjugation, leading to a wider bandgap and deep blue emission, making it a particularly attractive candidate for host materials in organic light-emitting diodes (OLEDs) and as the active layer in organic field-effect transistors (OFETs). These application notes provide a comprehensive overview of this compound's properties, synthesis, and its application in organic semiconductor devices, complete with detailed experimental protocols.
Properties of this compound
The electronic and photophysical properties of this compound are intrinsically linked to its meta-catenation, which prevents the planarization of the molecule and leads to a less delocalized π-system. This results in a higher highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap.
Table 1: Electronic and Photophysical Properties of this compound
| Property | Value | Reference |
| HOMO Energy Level | -5.8 to -6.0 eV | [Computational studies] |
| LUMO Energy Level | -2.4 to -2.6 eV | [Computational studies] |
| Energy Gap (Eg) | 3.4 to 3.6 eV | [Computational studies] |
| Absorption Maximum (λabs) | ~300-320 nm (in solution) | [Experimental studies] |
| Emission Maximum (λem) | ~380-420 nm (in solution) | [Experimental studies] |
| Fluorescence Quantum Yield | High (in dilute solutions) | [General observations on oligophenylenes] |
Synthesis of this compound
This compound and its derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent method. This reaction offers high yields and tolerance to a wide range of functional groups, allowing for the synthesis of tailored this compound-based materials.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of the parent this compound molecule.
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium carbonate (K2CO3)
-
Ethanol
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 1,3-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of toluene.
-
Inert Atmosphere: Purge the Schlenk flask containing the reactants with argon or nitrogen for 15 minutes to create an inert atmosphere.
-
Solvent Addition: Add 20 mL of a 3:1 mixture of toluene and water to the Schlenk flask.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (3 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.
DOT Diagram: Suzuki-Miyaura Coupling for this compound Synthesis
Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.
Applications in Organic Field-Effect Transistors (OFETs)
The interrupted conjugation in this compound can be advantageous in OFETs. While it may not lead to the highest charge carrier mobilities compared to highly ordered linear systems, its wide bandgap makes it suitable for applications requiring low off-currents and high on/off ratios. Functionalization of the this compound core can be used to tune its solubility and solid-state packing, thereby influencing device performance.
Table 2: Representative Performance of this compound-Based OFETs
| This compound Derivative | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Unsubstituted this compound | Vacuum Evaporation | 10⁻⁴ - 10⁻³ | > 10⁵ | [Hypothetical data based on similar oligophenylenes] |
| Alkyl-substituted this compound | Solution Shearing | 10⁻³ - 10⁻² | > 10⁶ | [Hypothetical data based on functionalized oligomers] |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
Materials:
-
Heavily doped Si wafer with a 300 nm SiO₂ layer (as gate and dielectric)
-
This compound or its derivative
-
Gold (Au) for source and drain electrodes
-
Organic solvent for solution processing (e.g., toluene, chlorobenzene)
-
Piranha solution (for substrate cleaning - handle with extreme caution )
-
Octadecyltrichlorosilane (OTS) for surface treatment
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by ultrasonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen. For a pristine surface, perform a piranha etch followed by thorough rinsing with deionized water.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) to improve the morphology of the organic semiconductor film. This can be done by vapor deposition or solution immersion.
-
Organic Semiconductor Deposition:
-
Vacuum Thermal Evaporation: Place the substrate and the this compound material in a high-vacuum chamber (<10⁻⁶ Torr). Heat the this compound source until it sublimes and deposits on the substrate at a controlled rate (e.g., 0.1-0.5 Å/s) to form a thin film (typically 30-50 nm).
-
Solution Shearing: Prepare a solution of the this compound derivative in a suitable organic solvent. Deposit the solution onto the heated substrate and use a blade to spread the solution at a constant speed, leading to the formation of a crystalline thin film upon solvent evaporation.
-
-
Electrode Deposition: Define the source and drain electrodes by thermally evaporating gold (50 nm) through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.
-
Device Annealing (Optional): Anneal the completed device at a temperature below the material's glass transition temperature to improve film crystallinity and device performance.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere.
DOT Diagram: OFET Fabrication Workflow
Application Notes and Protocols for the Use of m-Sexiphenyl and its Isomers in OLED Host Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology. The performance of these devices is critically dependent on the properties of the organic materials used, particularly the host material within the emissive layer. Host materials are tasked with accepting charge carriers (electrons and holes), forming excitons, and efficiently transferring energy to a guest emitter dopant. Phenyl-based oligomers, such as sexiphenyls, are a class of hydrocarbon materials investigated for their potential as stable and efficient host materials due to their high triplet energy and good charge transport characteristics.
This document provides an overview of the application of sexiphenyl isomers, with a focus on m-sexiphenyl, as host materials in OLEDs. It is important to note that while p-sexiphenyl (B32268) has been more extensively studied, data on this compound is less prevalent in publicly available literature. Therefore, this note will also draw upon data from closely related oligo(phenylene)s and provide generalized protocols applicable to the investigation of this compound.
Data Presentation
Photophysical and Thermal Properties of Sexiphenyl Isomers and Related Host Materials
The selection of a host material is dictated by its photophysical and thermal properties, which determine its ability to facilitate efficient energy transfer and maintain device stability. Key parameters include the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the triplet energy (ET), the glass transition temperature (Tg), and the decomposition temperature (Td).
| Material | HOMO (eV) | LUMO (eV) | Eg (eV) | Triplet Energy (ET) (eV) | Tg (°C) | Td (°C) | Reference |
| p-Sexiphenyl | -5.9 | -2.5 | 3.4 | ~2.8 | >100 | >400 | General Literature |
| This compound | Data not readily available | Data not readily available | Data not readily available | Expected > 2.8 | Data not readily available | Data not readily available | - |
| CBP | -6.0 | -2.9 | 3.1 | 2.6 | 110 | >400 | [1] |
| mCP | -5.9 | -2.4 | 3.5 | 2.9 | 135 | >400 | [2] |
Note: Data for this compound is not widely reported. The triplet energy is expected to be high, similar to or higher than p-sexiphenyl, due to the meta-linkage which disrupts conjugation.
Performance of OLEDs with Phenyl-based Host Materials
The external quantum efficiency (EQE), turn-on voltage (Von), and operational lifetime are critical metrics for evaluating OLED performance. The following table summarizes typical performance data for OLEDs utilizing phenyl-based host materials.
| Host Material | Emitter | Max EQE (%) | Von (V) | Color | Reference |
| p-Sexiphenyl based | Blue emitter | ~5-10 | 3.0-4.0 | Blue | General Literature |
| This compound based | Data not readily available | Data not readily available | Data not readily available | - | - |
| mCP | Green Phosphorescent | >20 | ~3.0 | Green | [2] |
| CBP | Green Phosphorescent | ~15-20 | ~3.5 | Green | [1] |
Note: The performance of devices with this compound as a host is not well-documented in literature. The data for p-sexiphenyl and other common hosts are provided for comparative purposes.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
A common and effective method for synthesizing sexiphenyl isomers is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This protocol provides a general procedure.
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium carbonate (K2CO3)
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
Procedure:
-
To a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene (1 equivalent), phenylboronic acid (2.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%).
-
Add a 3:1 mixture of toluene and ethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add distilled water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to yield pure this compound.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Fabrication of a Small Molecule OLED via Vacuum Thermal Evaporation
The following is a general protocol for the fabrication of a multilayer small molecule OLED using vacuum thermal evaporation (VTE).[4]
Substrate Preparation:
-
Start with pre-patterned indium tin oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-ozone for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
Organic Layer and Cathode Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure could be:
-
Hole Injection Layer (HIL): e.g., 20 nm of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Hole Transport Layer (HTL): e.g., 30 nm of NPB.
-
Emissive Layer (EML): Co-evaporate this compound as the host with a suitable phosphorescent or fluorescent guest emitter (e.g., 90:10 host:dopant ratio) to a thickness of 30 nm.
-
Electron Transport Layer (ETL): e.g., 20 nm of Tris(8-hydroxyquinolinato)aluminium (Alq3).
-
-
Deposit the cathode through a shadow mask.
-
Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).
-
Cathode: e.g., 100 nm of Aluminum (Al).
-
-
The deposition rates for organic materials are typically 1-2 Å/s, for LiF 0.1-0.2 Å/s, and for Al 2-5 Å/s.
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using a glass lid and a UV-curable epoxy resin to prevent degradation.
Characterization of OLED Devices
Electrical Characterization:
-
Use a source measure unit (SMU) to measure the current density-voltage-luminance (J-V-L) characteristics of the device.
-
The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m2.
Optical Characterization:
-
Use a spectroradiometer to measure the electroluminescence (EL) spectrum and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
The external quantum efficiency (EQE) can be calculated from the luminance, current density, and EL spectrum.
Lifetime Measurement:
-
Operate the device at a constant current density and monitor the luminance decay over time. The lifetime (e.g., LT50) is the time it takes for the luminance to decrease to 50% of its initial value.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A typical multilayer OLED device structure.
Caption: Energy level diagram of a typical OLED.
References
Applications of m-Terphenyl in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of m-terphenyl (B1677559) in the synthesis of advanced polymers. The unique structural features of the m-terphenyl unit, particularly its rigid and non-coplanar nature, impart desirable properties to polymers, including enhanced solubility, improved thermal stability, and specific gas transport characteristics. These attributes make m-terphenyl a valuable building block in the development of high-performance materials for a range of applications.
High-Performance Fluoropolymers for Gas Separation Membranes
The incorporation of m-terphenyl units into fluoropolymer backbones disrupts chain packing, creating increased fractional free volume and enhancing gas permeability. This makes these materials promising candidates for gas separation membranes.
Application Notes
Fluoropolymers containing m-terphenyl moieties have been synthesized via a one-pot, room-temperature, metal-free superacid-catalyzed polycondensation of 2,2,2-trifluoroacetophenone (B138007) with m-terphenyl.[1][2] The resulting polymers form flexible and transparent membranes with good thermal and mechanical properties. The twisted structure imparted by the m-terphenyl linkage leads to a more compact polymer packing compared to its p-terphenyl (B122091) counterpart, which influences gas permeability.[1]
Quantitative Data
The gas permeability of a representative fluoropolymer membrane containing m-terphenyl (designated as 2aB) is summarized in the table below. The data highlights the material's performance in separating various gases.
| Gas | Permeability Coefficient (Barrer) |
| H₂ | 25.0 |
| O₂ | 4.2 |
| N₂ | 1.8 |
| CH₄ | 1.5 |
| CO₂ | 15.0 |
Table 1: Gas permeability coefficients for a fluoropolymer membrane containing m-terphenyl (2aB), measured at 35°C and 2 bar upstream pressure.[1]
Experimental Protocol: Synthesis of a Fluoropolymer with an m-Terphenyl Fragment
Materials:
-
2,2,2-Trifluoroacetophenone
-
m-Terphenyl
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoromethanesulfonic acid (TFSA)
-
N-methyl-2-pyrrolidone (NMP)
Procedure:
-
In a reaction vessel, combine 2,2,2-trifluoroacetophenone (1.27 mL, 0.009108 mol, 20% excess) and m-terphenyl (1.7479 g, 0.00759 mol).
-
Add dichloromethane (13.5 mL) and trifluoromethanesulfonic acid (4.5 mL) to the mixture under magnetic stirring.
-
Allow the reaction to proceed for 5 hours at room temperature.
-
Precipitate the resulting polymer by adding the reaction mixture to methanol.
-
Collect the white fibrous polymer and wash it twice with hot methanol (60°C).
-
Further purify the polymer by re-precipitation from N-methyl-2-pyrrolidone (NMP) into methanol.
-
Dry the final product to obtain the pure white fibrous polymer.
Experimental Workflow
Soluble Rigid-Rod Polyamides and Polyimides
The introduction of m-terphenyl units into the backbone of rigid-rod polymers like polyamides and polyimides is an effective strategy to enhance their solubility without significantly compromising their high thermal stability. The non-linear geometry of the m-terphenyl moiety disrupts the chain packing that typically leads to poor solubility in these high-performance polymers.
Application Notes
Polyamides and polyimides derived from m-terphenyl-containing diamines, such as 4,4''-diamino-5'-phenyl-m-terphenyl, exhibit excellent thermal stability with glass transition temperatures often exceeding 240°C and 10% weight loss temperatures above 450°C.[3] These polymers are generally soluble in a variety of organic solvents, including N,N-dimethylacetamide (DMAc), cyclohexanone, and tetrahydrofuran, which facilitates their processing into films and coatings.[3]
Quantitative Data
| Polymer Type | Property | Value |
| Polyamide | Inherent Viscosity (dL/g) | 0.43 - 1.03 |
| Glass Transition Temperature (°C) | 240 - 300 | |
| 10% Weight Loss Temperature (°C) | > 450 | |
| Tensile Strength (MPa) | 77 - 92 | |
| Tensile Modulus (GPa) | 1.5 - 2.5 |
Table 2: Range of typical properties for polyamides derived from an m-terphenyl-containing diamine.[3]
Experimental Protocol: Synthesis of Polyamides via Direct Polycondensation
Materials:
-
4,4''-Diamino-5'-phenyl-m-terphenyl
-
Aromatic dicarboxylic acid (e.g., isophthalic acid, terephthalic acid)
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Triphenyl phosphite (B83602) (TPP)
Procedure:
-
In a reaction flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the 4,4''-diamino-5'-phenyl-m-terphenyl, aromatic dicarboxylic acid, and calcium chloride in NMP.
-
Add triphenyl phosphite and pyridine to the solution.
-
Heat the reaction mixture to 100-110°C and maintain for 3-4 hours.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and hot water, and dry under vacuum at 100°C.
Logical Relationship Diagram
Other Applications
Polymer Stabilizers
Derivatives of m-terphenyl, particularly hindered phenols, can be synthesized and used as effective stabilizers for polymeric materials. These compounds act as antioxidants, protecting the polymer from degradation caused by heat and oxidation during processing and use.
Fluorescent Molecular Sensors
The fluorescence properties of certain m-terphenyl derivatives are sensitive to their local environment. This characteristic allows them to be used as molecular probes to monitor polymerization processes in real-time. Changes in the fluorescence emission can be correlated with the viscosity and conversion of the monomer to polymer. The experimental setup for such monitoring typically involves a fluorescence spectrometer to measure the emission spectrum of the m-terphenyl probe dispersed in the polymerizing mixture.
References
Application Notes and Protocols for m-Terphenyl-Based Gas Separation Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of gas separation membranes utilizing polymers incorporating m-terphenyl (B1677559) moieties. The inclusion of bulky and rigid m-terphenyl units into polymer backbones, such as polyimides and polyamides, disrupts chain packing and enhances fractional free volume, leading to improved gas permeability.[1] These materials are promising candidates for various gas separation applications, including hydrogen purification and carbon capture.[1][2]
Application Note: High-Performance Gas Separation Using Polyimides with m-Terphenyl Moieties
Aromatic polyimides containing m-terphenyl groups exhibit excellent thermal stability and high glass transition temperatures.[1] The incorporation of a bulky group, such as a tert-butyl group, on the central phenyl ring of the m-terphenyl moiety can improve the polymer's solubility, making it more processable for membrane fabrication.[1] These structural modifications lead to membranes with a favorable combination of gas permeability and selectivity, approaching the Robeson upper bound for certain gas pairs like H₂/CH₄ and H₂/N₂.[2]
Mixed matrix membranes (MMMs) have also been successfully fabricated by incorporating porous polymer networks (PPNs) into a polymer matrix containing m-terphenyl units. This approach can further enhance gas permeability with only a minor decrease in selectivity.[1][2]
Experimental Protocols
I. Synthesis of a Polyimide Containing tert-Butyl-m-Terphenyl Moieties
This protocol describes the synthesis of a polyimide from 5'-tert-butyl-m-terphenyl-4,4''-dicarboxylic acid chloride (tBTpCl) and 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (B160661) (APAF).
Materials:
-
5'-tert-butyl-m-terphenyl-4,4''-dicarboxylic acid chloride (tBTpCl)
-
2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (APAF)
-
N,N-dimethylacetamide (DMAc)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous pyridine (B92270)
-
4-dimethylaminopyridine (DMAP)
-
Water
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen stream, dissolve the APAF diamine in DMAc.
-
Cool the solution to 0°C.
-
Add TMSCl and anhydrous pyridine to the solution to carry out the in situ silylation of the diamine. Stir for 10-15 minutes.[3]
-
Add the tBTpCl diacid chloride to the flask, rinsing with a small amount of DMAc to ensure complete transfer.
-
Add DMAP and additional DMAc to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours to complete the polymerization.
-
Precipitate the resulting polymer by pouring the solution into a water/ethanol mixture.
-
Wash the polymer fibers sequentially with water and a 1/1 (v/v) water/ethanol mixture.
-
Collect the polymer by filtration and dry it in a vacuum oven at 100°C for 24 hours.[3]
II. Membrane Fabrication via Solution Casting
This protocol details the fabrication of a dense polymer membrane using the solution casting method.
Materials:
-
Synthesized polyimide powder
-
N,N-dimethylacetamide (DMAc)
-
Glass casting plate
-
Casting knife or doctor blade
Procedure:
-
Prepare a 5-6% (w/v) polymer solution by dissolving the dried polyimide powder in DMAc. Stir until the polymer is completely dissolved.
-
Filter the polymer solution to remove any impurities or undissolved particles.
-
Place a clean, level glass plate inside a controlled environment (e.g., a glovebox or a dust-free chamber).
-
Pour the polymer solution onto the glass plate.
-
Cast the solution into a thin film of uniform thickness using a casting knife or doctor blade.
-
Allow the solvent to evaporate slowly at room temperature for 24 hours.
-
After initial evaporation, transfer the glass plate to a vacuum oven.
-
Dry the membrane under vacuum at a temperature below the polymer's glass transition temperature for at least 48 hours to remove any residual solvent.
-
Carefully peel the membrane from the glass substrate.
III. Gas Permeation Measurement (Constant Volume, Variable Pressure Method)
This protocol outlines the procedure for measuring the gas permeability of the fabricated membrane using a constant volume, variable pressure apparatus.
Materials:
-
Fabricated polymer membrane
-
Gas permeation cell
-
High-purity test gases (e.g., H₂, N₂, O₂, CH₄, CO₂)
-
Vacuum pump
-
Pressure transducer
-
Temperature controller
Procedure:
-
Cut a circular sample from the fabricated membrane and place it in the gas permeation cell, ensuring a proper seal.
-
Evacuate the entire system, including the upstream and downstream volumes, using a vacuum pump for at least 24 hours to remove any adsorbed gases from the membrane.
-
Pressurize the upstream side of the membrane with the test gas to the desired feed pressure (e.g., 3 bar).
-
Keep the downstream volume evacuated and isolated.
-
Monitor the pressure increase in the downstream volume over time using a pressure transducer. Record the pressure as a function of time.
-
The gas permeability coefficient (P) can be calculated from the steady-state rate of pressure increase in the downstream volume. The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (α = Pₐ / Pₑ).
Data Presentation
The following tables summarize the gas separation performance of a hydroxypolyamide (HPA) derived from APAF and tBTpCl, and its thermally rearranged (TR-HPA) counterpart, as well as mixed matrix membranes (MMMs) containing 20% PPN-2 filler. All permeability measurements were conducted at 35°C and an upstream pressure of 3 bar.[1]
Table 1: Gas Permeability Data
| Membrane | P(H₂) (Barrer) | P(N₂) (Barrer) | P(O₂) (Barrer) | P(CH₄) (Barrer) | P(CO₂) (Barrer) |
| HPA | 31.8 | 0.47 | 1.83 | 0.38 | 6.8 |
| HPA + 20% PPN-2 | 127 | 4.8 | 8.8 | 3.5 | 42.6 |
| TR-HPA | 159 | 8.0 | 22.0 | 2.7 | 88.0 |
| TR-HPA + 20% PPN-2 | 398 | 20.0 | 54.0 | 7.5 | 224 |
1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Table 2: Ideal Gas Selectivity Data
| Membrane | α(H₂/N₂) | α(H₂/CH₄) | α(O₂/N₂) | α(CO₂/CH₄) |
| HPA | 67.7 | 83.7 | 3.9 | 17.9 |
| HPA + 20% PPN-2 | 26.5 | 36.3 | 1.8 | 12.2 |
| TR-HPA | 19.9 | 58.9 | 2.8 | 32.6 |
| TR-HPA + 20% PPN-2 | 19.9 | 53.1 | 2.7 | 29.9 |
References
- 1. Gas Separation by Mixed Matrix Membranes with Porous Organic Polymer Inclusions within o-Hydroxypolyamides Containing m-Terphenyl Moieties [mdpi.com]
- 2. Gas Separation by Mixed Matrix Membranes with Porous Organic Polymer Inclusions within o-Hydroxypolyamides Containing m-Terphenyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Synthesis of Helical Oligo(m-phenylene)s: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of helical oligo(m-phenylene)s and their ethynylene analogs. These shape-persistent macromolecules have garnered significant interest due to their unique chiroptical properties and potential applications in chiral recognition, catalysis, and as scaffolds in drug development. The protocols outlined below are based on established synthetic methodologies, including nickel-catalyzed homocoupling, Suzuki polycondensation, and Sonogashira cross-coupling reactions.
Introduction
Oligo(m-phenylene)s are a class of foldamers that can adopt stable helical conformations driven by steric interactions and solvophobic effects. The meta-linkage pattern imparts a curved geometry to the oligomer backbone, predisposing it to folding. The introduction of chiral side chains or the use of chiral catalysts can bias the helical sense, leading to an excess of one enantiomer. This control over helicity is crucial for applications in chiral recognition and asymmetric catalysis. Furthermore, the defined three-dimensional structure of these oligomers makes them attractive scaffolds for the spatial presentation of functional groups in drug discovery.
Key Synthetic Strategies
The synthesis of helical oligo(m-phenylene)s and their derivatives primarily relies on three transition metal-catalyzed cross-coupling reactions:
-
Nickel-Catalyzed Homocoupling: This method is effective for the polymerization of 3,5-dihalo-functionalized monomers to produce poly(m-phenylene)s. The use of a Ni(0) catalyst, often generated in situ, promotes the carbon-carbon bond formation. The presence of specific side chains, such as optically active oligo(ethylene oxide)s, can induce a helical conformation in the resulting polymer.[1][2]
-
Suzuki Polycondensation: This palladium-catalyzed cross-coupling of an AB-type monomer, containing both a halide and a boronic acid or ester functionality, allows for the controlled synthesis of poly(m-phenylene)s.[3][4][5] By carefully selecting the catalyst, ligands, and reaction conditions, high molecular weight polymers can be achieved.[3][4][5] Slow monomer addition has been shown to reduce the formation of cyclic byproducts.[3][4][5]
-
Sonogashira Cross-Coupling: This reaction is employed for the synthesis of oligo(m-phenylene ethynylene)s, which are close structural analogs of oligo(m-phenylene)s and also exhibit helical folding. This palladium and copper co-catalyzed reaction couples a terminal alkyne with an aryl halide.
The following sections provide detailed protocols for these key synthetic methods, along with tables of representative quantitative data and visualizations of the experimental workflows.
Data Presentation
Table 1: Suzuki Polycondensation of an AB-type m-Phenylene Monomer - Reaction Conditions and Results
| Entry | Monomer | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (d) | Mn (kDa) | Mw (kDa) | PDI |
| 1 | 1a | Pd[P(p-tol)3]3 (2) | - | Cs2CO3 (1.7) | THF | 70 | 3 | - | - | Complex Mixture |
| 2 | 1a | Pd(dba)2 (1) | SPhos (2) | NaHCO3 (8) | THF/H2O (3:1) | 70 | 3 | 2.2 | 3.1 | 1.4 |
Monomer 1a is 2-(3-Bromo-5-((tetrahydropyranyloxy)methyl)phenyl)pinacol borane (B79455). Data adapted from supplementary information of Hohl, B. et al., Macromolecules 2012, 45 (13), 5418–5426.[6]
Table 2: Synthesis of Oligo(p-phenyleneethynylene)s via Sonogashira Coupling - Yields
| Entry | Bromoarene | Arylalkyne | Yield (%) |
| 1 | 10a (R=OMe) | 3a (R'=OMe) | 91 |
| 2 | 10f (R=NMe2) | 3a (R'=OMe) | 83 |
| 3 | 10h (R=NO2) | 3a (R'=OMe) | 80 |
This table provides representative yields for a related class of oligomers, demonstrating the efficiency of the Sonogashira coupling. Data adapted from Flores-Jarillo, M. et al., J. Mex. Chem. Soc. 2015, 59(2).[7][8]
Experimental Protocols
Protocol 1: Synthesis of an AB-type m-Phenylene Monomer for Suzuki Polycondensation
This protocol describes the synthesis of 2-(3-Bromo-5-((tetrahydropyranyloxy)methyl)phenyl)pinacol borane (1a ), a key monomer for Suzuki polycondensation.[6]
Materials:
-
(3,5-Dibromobenzyloxy)tetrahydropyran
-
n-Butyllithium (1.6 M in hexane)
-
Isopropyl pinacol (B44631) borate (B1201080)
-
Dry diethyl ether
-
Saturated aqueous NH4Cl solution
Procedure:
-
Dissolve (3,5-Dibromobenzyloxy)tetrahydropyran (19.5 g, 55.7 mmol) in dry diethyl ether (300 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (38.3 mL, 61.3 mmol) dropwise over 45 minutes.
-
Stir the yellow mixture for 3 hours at -78 °C.
-
Add isopropyl pinacol borate (13.6 mL, 66.8 mmol).
-
Stir the mixture for 3 hours at -78 °C and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated aqueous NH4Cl solution (150 mL).
-
Separate the phases and extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic phases, dry over MgSO4, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography.
Protocol 2: Suzuki Polycondensation of an AB-type m-Phenylene Monomer
This protocol details the polymerization of monomer 1a to form poly(m-phenylene).[6]
Materials:
-
Monomer 1a (2-(3-Bromo-5-((tetrahydropyranyloxy)methyl)phenyl)pinacol borane)
-
Pd(dba)2
-
SPhos ligand
-
NaHCO3
-
THF
-
Water
Procedure:
-
Add Pd(dba)2 (7.2 mg, 0.013 mmol, 0.01 eq.), SPhos (10.3 mg, 0.025 mmol, 0.02 eq.), and NaHCO3 (845 mg, 10.1 mmol, 8 eq.) to a Schlenk flask.
-
Evacuate and back-fill the flask with N2 three times.
-
In a separate flask, dissolve monomer 1a (e.g., 500 mg, 1.26 mmol) in a mixture of THF and water.
-
Slowly add the monomer solution to the catalyst mixture via syringe pump over a period of 10 hours.
-
Stir the mixture vigorously at 70 °C under a N2 atmosphere for 3 days.
-
Evaporate the THF and add dichloromethane (30 mL).
-
Wash the organic phase with water (3 x 50 mL).
-
Dry the organic phase over MgSO4, filter, and evaporate the solvent to obtain the polymer as a solid.
Protocol 3: General Sonogashira Cross-Coupling for Oligo(phenylene ethynylene) Synthesis
This protocol provides a general procedure for the synthesis of oligo(phenylene ethynylene)s, which can be adapted for m-phenylene analogs.[7]
Materials:
-
Aryl or vinyl halide
-
Terminal alkyne
-
PdCl2(CH3CN)2
-
XPhos ligand
-
Cs2CO3
-
Acetonitrile (B52724) (CH3CN)
Procedure:
-
In a reaction vessel, combine the bromoarene (0.40 mmol, 1.0 equiv), arylalkyne (0.44 mmol, 1.1 equiv), PdCl2(CH3CN)2 (3.1 mg, 0.03 equiv, 12 mmol), XPhos (11.4 mg, 24 mmol, 0.06 equiv), and Cs2CO3 (338.9 mg, 1.04 mmol, 2.6 equiv).
-
Add acetonitrile (6 mL) under a N2 atmosphere and degas the mixture.
-
Heat the mixture at 75 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of poly(m-phenylene) via Suzuki polycondensation.
Caption: General workflow for Sonogashira cross-coupling.
Characterization of Helical Structures
The helical conformation of oligo(m-phenylene)s and their derivatives is typically characterized by a combination of spectroscopic and analytical techniques:
-
Circular Dichroism (CD) Spectroscopy: This is a powerful technique for probing the helical structure in solution. A non-zero CD signal is indicative of a chiral conformation, and the sign of the Cotton effect can provide information about the helical sense (right- or left-handed).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the oligomers. In some cases, 2D NMR techniques like NOESY can provide information about through-space interactions that are consistent with a folded, helical structure.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.[6]
-
UV-Vis and Fluorescence Spectroscopy: These methods can provide insights into the electronic properties of the oligomers and how they are affected by the conformation.
Applications in Drug Development
The well-defined, rigid, and chiral scaffold of helical oligo(m-phenylene)s makes them promising candidates for various applications in drug development:
-
Chiral Recognition: The helical structure creates a chiral environment that can be used for the enantioselective recognition of small molecules, which is critical in the development of stereospecific drugs.
-
Scaffolds for Drug Discovery: Functional groups can be precisely positioned on the periphery of the helical scaffold. This allows for the creation of multivalent ligands that can interact with biological targets with high affinity and specificity.
-
Delivery Vehicles: The amphiphilic nature of some oligo(m-phenylene)s, with a hydrophobic backbone and hydrophilic side chains, suggests their potential for self-assembly into nano- and microstructures that could be used for drug delivery.
Conclusion
The synthesis of helical oligo(m-phenylene)s and their analogs is a rapidly advancing field with significant potential for applications in materials science and drug development. The protocols and data presented in this document provide a foundation for researchers to design and synthesize these fascinating molecules with tailored properties. The ability to control the length, side-chain functionality, and helicity of these oligomers opens up a vast design space for the creation of novel functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Double helix formation of poly(m-phenylene)s bearing achiral oligo(ethylene oxide) pendants and transformation into an excess of one-handed single helix through cholate binding in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization [figshare.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of m-Sexiphenyl at Terminal Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of m-sexiphenyl at its terminal positions. This class of oligo(m-phenylene)s serves as a versatile scaffold for the development of advanced materials with tailored electronic and photophysical properties, finding applications in organic electronics, sensor technology, and as building blocks in medicinal chemistry.
Introduction
This compound is a linear aromatic molecule composed of six benzene (B151609) rings connected in a meta-linkage. This arrangement disrupts the end-to-end π-conjugation, leading to unique photophysical properties compared to its para-linked counterpart. Functionalization at the terminal positions (4 and 4''''') allows for the precise tuning of these properties and the introduction of reactive sites for further chemical transformations. This document outlines the key synthetic strategies for introducing functional groups such as halogens and boronic esters at the terminal positions of the this compound core, which are crucial precursors for a wide range of derivatives.
Key Synthetic Strategies
The terminal functionalization of this compound typically involves a two-step process:
-
Halogenation: Introduction of bromine atoms at the terminal positions of the this compound backbone. This is a critical first step to create reactive sites for subsequent cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The resulting di-brominated this compound can then be used in various palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, to introduce a wide variety of functional groups. A key intermediate for this is the corresponding di-boronic acid ester derivative.
This section provides detailed protocols for these key transformations.
Experimental Protocols
Protocol 1: Synthesis of 4,4'''''-Dibromo-m-sexiphenyl
This protocol describes the direct bromination of this compound to introduce bromine atoms at the terminal para-positions. The procedure is adapted from general methods for the bromination of oligo-phenylenes.[1]
Materials:
-
This compound
-
Bromine (Br₂)
-
Bromobenzene (B47551) (solvent)
-
Round-bottom flask (2L)
-
Stirring bar
-
Heating mantle with temperature control
-
Condenser with a cooling system (-10 to 0 °C)
-
Apparatus for gas absorption (e.g., a trap with aqueous sodium bisulfite solution)
Procedure:
-
In a 2L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve this compound (e.g., 100 g) in bromobenzene (1 L).
-
With stirring, slowly add liquid bromine (a molar excess, e.g., 2.5 equivalents) to the solution.[1]
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 24-48 hours.[1] The condenser should be cooled to -10 to 0 °C to reflux the bromine.[1] The evolved hydrogen bromide gas should be passed through a trap.
-
After the reaction is complete, cool the mixture to room temperature (25-30 °C).[1]
-
Wash the reaction mixture with methanol and then filter the precipitate to obtain the crude 4,4'''''-dibromo-m-sexiphenyl.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent such as toluene (B28343) or by column chromatography.
Expected Yield: Yields for the bromination of p-terphenyl (B122091) are reported to be high, and a similar outcome can be expected for this compound with optimization.[1]
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Protocol 2: Synthesis of 4,4'''''-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-m-sexiphenyl
This protocol details the conversion of the dibrominated this compound into its corresponding di-boronic acid pinacol (B44631) ester via a Miyaura borylation reaction. This is a key intermediate for subsequent Suzuki-Miyaura cross-coupling reactions.
Materials:
-
4,4'''''-Dibromo-m-sexiphenyl
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (B1210297) (KOAc)
-
1,4-Dioxane (B91453) (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 4,4'''''-dibromo-m-sexiphenyl (1 equivalent), bis(pinacolato)diboron (2.5 equivalents), potassium acetate (3 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 85-100 °C and stir overnight.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.
Expected Yield: Miyaura borylation reactions typically proceed in good to excellent yields.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.
Protocol 3: Terminal Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 4,4'''''-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-m-sexiphenyl with an aryl halide to introduce terminal functional groups.
Materials:
-
4,4'''''-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-m-sexiphenyl
-
Aryl halide (e.g., 4-bromopyridine, 1-bromo-4-nitrobenzene) (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or another suitable solvent system)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine 4,4'''''-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-m-sexiphenyl (1 equivalent), the aryl halide (2.2 equivalents), and the base (e.g., K₂CO₃, 4 equivalents).
-
Add the solvent system (e.g., toluene/water 4:1).
-
Deoxygenate the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and heat the reaction to reflux overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform a work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Compound | Precursor | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4,4'''''-Dibromo-m-sexiphenyl | This compound | Br₂, Bromobenzene | Bromobenzene | 100-110 | 24-48 | High |
| 4,4'''''-Bis(pinacolato)boryl-m-sexiphenyl | 4,4'''''-Dibromo-m-sexiphenyl | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 85-100 | 12-24 | Good-Exc. |
| Terminally Arylated this compound | 4,4'''''-Bis(pinacolato)boryl-m-sexiphenyl | Aryl halide, Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | Reflux | 12-24 | Variable |
Note: The yields are generalized and will depend on the specific substrates and reaction conditions.
Applications
Terminally functionalized m-sexiphenyls are valuable materials with a range of potential applications:
-
Organic Light-Emitting Diodes (OLEDs): By introducing electron-donating or electron-withdrawing groups at the terminal positions, the HOMO/LUMO energy levels can be tuned, making them suitable as host or emissive materials in OLEDs.
-
Organic Field-Effect Transistors (OFETs): The introduction of functional groups that promote intermolecular interactions and ordering can enhance the charge transport properties of m-sexiphenyls for use in OFETs.
-
Fluorescent Probes: Functional groups that can interact with specific analytes can be incorporated to create fluorescent sensors. The meta-linkage often results in blue fluorescence, which can be modulated upon binding to a target molecule.
-
Drug Development: The rigid this compound scaffold can be functionalized with pharmacophores to create novel drug candidates. The terminal positions allow for the attachment of solubilizing groups or moieties that can interact with biological targets.
Visualizations
Workflow for Terminal Functionalization of this compound
References
Application Notes and Protocols for Thin-Film Deposition of Oligophenyls: A Case Study of Sexiphenyl Isomers
A Note to the Researcher: The following application notes provide a comprehensive overview of thin-film deposition techniques for oligophenyls, with a specific focus on sexiphenyl. It is important to note that the vast majority of published research focuses on the linear isomer, para-sexiphenyl (p-sexiphenyl), due to its historical significance and promising electronic properties. Direct, detailed experimental data and protocols for the deposition of meta-sexiphenyl (m-sexiphenyl) are scarce in the current scientific literature.
Therefore, this document leverages the extensive knowledge base for p-sexiphenyl (B32268) to provide a foundational understanding and detailed protocols that can be adapted for the deposition of this compound and other non-linear oligophenyls. The principles of thin-film growth and the influence of deposition parameters are broadly applicable; however, the unique bent geometry of this compound is expected to significantly influence its packing, morphology, and crystalline order in thin films. Researchers should consider the information presented here as a starting point for developing and optimizing deposition processes for this compound, with the expectation that parameters will require adjustment.
Introduction to Oligophenyl Thin Films
Oligophenyls, a class of conjugated organic molecules, are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Their performance in these devices is critically dependent on the molecular ordering and morphology of the thin films. The molecular geometry of the oligophenyl isomer plays a crucial role in determining the final film structure. While linear p-sexiphenyl tends to form highly ordered crystalline films, the bent structure of this compound can lead to different packing motifs and potentially more amorphous or liquid-crystalline phases.[1]
Thin-Film Deposition Techniques
The most common methods for depositing high-purity oligophenyl thin films are physical vapor deposition (PVD) techniques, performed under high vacuum conditions. Solution-based techniques offer a lower-cost alternative, although they are less common for unsubstituted oligophenyls due to their low solubility.
Organic Molecular Beam Deposition (OMBD) / Physical Vapor Deposition (PVD)
OMBD is a high-vacuum technique that allows for precise control over film thickness, deposition rate, and purity.[2] In this process, the source material is sublimated by heating in an effusion cell (Knudsen cell), and the vaporized molecules travel in a line-of-sight path to a heated or cooled substrate where they condense to form a thin film.[3] The growth of the film is influenced by several key parameters, including substrate temperature, deposition rate, and the nature of the substrate surface.
The initial stages of film growth typically involve the formation of a wetting layer followed by the nucleation and growth of islands.[4] At elevated substrate temperatures, molecules have higher surface mobility, which can lead to the formation of larger, more ordered crystalline domains.[5] Conversely, lower substrate temperatures can result in smaller grain sizes or even amorphous films.
Influence of Deposition Parameters on p-Sexiphenyl Thin Film Properties
The following table summarizes key deposition parameters and their impact on the morphology and crystal structure of p-sexiphenyl thin films, which can serve as a valuable reference for initiating experiments with this compound.
| Parameter | Value/Range | Substrate | Resulting Film Morphology & Crystal Structure | Reference |
| Substrate Temperature | Room Temperature | Al(111) | Molecules oriented with their molecular axes parallel to the surface. | [5] |
| > 350 K | Au(111) | Terraced islands of standing molecules observed, in addition to needle-like islands with flat-lying molecules. | [5] | |
| 150 °C | SiO2 | Deep trenches are clearly visible. | [4] | |
| Deposition Rate | Not specified | Mica (001) | Early growth stage: three-dimensional islands. Advanced growth stage: long oriented nano-fibers. | [6] |
| Film Thickness | 30 nm | Cu(110)-O | Homogeneously tiled with crystallites elongated along the[7] direction with all molecules lying perpendicular to it. | [8] |
| 100-150 nm | Untreated Silicon | Highly oriented crystalline films with needle-like domains. | [9] |
Experimental Protocol: Organic Molecular Beam Deposition of an Oligophenyl
This protocol provides a general procedure for the deposition of an oligophenyl thin film using a high-vacuum thermal evaporation system.
Materials and Equipment:
-
Oligophenyl powder (e.g., this compound)
-
Substrates (e.g., Si/SiO2, glass, mica, single-crystal surfaces)
-
High-vacuum deposition chamber (base pressure < 1 x 10-6 mbar)
-
Effusion cell (Knudsen cell) with temperature controller
-
Substrate holder with heating and cooling capabilities
-
Quartz crystal microbalance (QCM) for monitoring deposition rate and thickness
-
Substrate shutter
Procedure:
-
Substrate Preparation:
-
Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
For specific applications, surface treatments such as oxygen plasma cleaning or self-assembled monolayer (SAM) deposition may be necessary to modify the surface energy.[10]
-
-
Source Material Loading:
-
Load the oligophenyl powder into the effusion cell.
-
Ensure the effusion cell is clean to avoid contamination.
-
-
System Pump-Down:
-
Mount the cleaned substrates onto the substrate holder and load them into the deposition chamber.
-
Evacuate the chamber to the desired base pressure (typically < 1 x 10-6 mbar).
-
-
Substrate Temperature Control:
-
Set the substrate to the desired deposition temperature. This is a critical parameter for controlling film morphology.[5]
-
-
Source Degassing:
-
Slowly heat the effusion cell to a temperature below the sublimation point to degas the source material. This step is crucial to remove adsorbed water and other volatile impurities.
-
-
Deposition:
-
Increase the effusion cell temperature to achieve the desired deposition rate (typically 0.1-1 Å/s), monitored by the QCM.
-
Once the rate is stable, open the shutter to begin deposition onto the substrate.
-
Monitor the film thickness using the QCM.
-
-
Post-Deposition:
-
Once the desired thickness is reached, close the shutter to stop the deposition.
-
Turn off the heating for the effusion cell.
-
Allow the substrate to cool down to room temperature under vacuum before venting the chamber.
-
Considerations for this compound:
-
Sublimation Temperature: The sublimation temperature for this compound may differ from p-sexiphenyl. A preliminary thermogravimetric analysis (TGA) is recommended to determine the optimal evaporation temperature.
-
Molecular Packing: The bent shape of this compound will likely lead to a less dense and potentially less ordered packing compared to the herringbone structure of p-sexiphenyl.[11] This may result in films with lower crystallinity and different optical and electronic properties.
-
Substrate Interaction: The interaction between the bent this compound molecule and the substrate surface may differ from that of the linear p-sexiphenyl, potentially leading to different initial growth modes and molecular orientations.
Visualizations
Experimental Workflow
Influence of Molecular Geometry on Film Morphology
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. oaijse.com [oaijse.com]
- 4. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Mammalian Cell Behavior on Hydrophobic Substrates: Influence of Surface Properties [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the influence of substrate when growing tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-Sexiphenyl in Single-Molecule Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sexiphenyls, oligomers consisting of six phenyl rings, are a class of molecules with significant potential in the field of organic electronics due to their rigid structure and extended π-conjugation. The connectivity of the phenyl rings (para-, meta-, or ortho-) dramatically influences their electronic properties. In single-molecule electronics, where individual molecules are used as conductive components, m-sexiphenyl (meta-sexiphenyl) is of particular interest due to the phenomenon of destructive quantum interference. This application note provides a comprehensive overview of the use of this compound and its shorter analogue, m-terphenyl (B1677559), in single-molecule electronics, including quantitative data, experimental protocols for synthesis and measurement, and graphical representations of key concepts and workflows.
The meta-connection of the phenyl rings in this compound leads to destructive quantum interference, which significantly reduces the molecule's conductance compared to its para-linked counterpart.[1][2][3] This property makes meta-linked oligophenylenes ideal candidates for fundamental studies of quantum effects in molecular transport and for potential applications in molecular-scale switches and insulators.
Data Presentation
| Molecule | Anchoring Group | Conductance (G/G₀) | Measurement Technique | Reference |
| m-terphenyl | Amine (-NH₂) | 1.1 x 10⁻⁵ | STM-BJ | [1] |
| m-terphenyl | Thiomethyl (-SMe) | 2.5 x 10⁻⁵ | STM-BJ | [1] |
| m-terphenyl | Pyridine | 3.2 x 10⁻⁵ | STM-BJ | [1] |
Note: G₀ is the quantum of conductance, approximately 77.5 µS.
The conductance of this compound is expected to be lower than that of m-terphenyl due to the increased tunneling distance for electrons. The trend of lower conductance for meta-linked isomers compared to their para-linked counterparts is a well-established consequence of destructive quantum interference.[1][3]
Experimental Protocols
Synthesis of Dithiol-Functionalized this compound
A plausible synthetic route for this compound functionalized with thiol (-SH) anchoring groups, suitable for forming self-assembled monolayers on gold electrodes, can be adapted from established cross-coupling methodologies for the synthesis of terphenyls and other oligophenylenes.[4][5] A common strategy involves the Suzuki or Negishi cross-coupling reactions.
Proposed Synthetic Protocol (Suzuki Coupling):
-
Synthesis of 3,5-dibromobiphenyl: This can be achieved by a Suzuki coupling reaction between 1,3,5-tribromobenzene (B165230) and one equivalent of phenylboronic acid.
-
Synthesis of this compound precursor: A subsequent Suzuki coupling of 3,5-dibromobiphenyl with two equivalents of a protected thiol-functionalized phenylboronic acid (e.g., 4-(acetylthio)phenylboronic acid).
-
Deprotection of thiol groups: The final step involves the deprotection of the acetyl groups from the thiol moieties, typically by hydrolysis under basic conditions (e.g., with sodium hydroxide (B78521) in methanol), to yield the desired dithiol-functionalized this compound.
Detailed reaction conditions, including catalysts, bases, solvents, and temperatures, would need to be optimized for each step.
Single-Molecule Conductance Measurement Protocols
The two primary techniques for measuring the conductance of single molecules are the Scanning Tunneling Microscope-Break Junction (STM-BJ) and the Mechanically Controllable Break Junction (MCBJ) methods.[6][7][8]
1. Scanning Tunneling Microscope-Break Junction (STM-BJ) Protocol for Aromatic Thiols:
-
Substrate Preparation: A gold (Au(111)) substrate is prepared by thermal evaporation of gold onto a mica sheet, followed by flame annealing to create atomically flat terraces.
-
Solution Preparation: A dilute solution (typically 0.1 mM) of the dithiol-functionalized this compound is prepared in a suitable non-polar solvent like 1,2,4-trichlorobenzene (B33124) (TCB) or mesitylene (B46885) to prevent aggregation.[8][9]
-
Measurement:
-
A droplet of the molecular solution is cast onto the gold substrate.
-
A gold STM tip is repeatedly brought into and out of contact with the substrate at a controlled speed (e.g., 50-100 nm/s).[6][10]
-
During the withdrawal of the tip, a nanometer-sized gap is formed between the tip and the substrate. A single molecule from the solution can then bridge this gap, forming a molecular junction.
-
The current flowing through the junction is measured at a constant bias voltage (typically 10-100 mV).
-
This process is repeated thousands of times to build a statistically significant dataset.
-
-
Data Analysis:
2. Mechanically Controllable Break Junction (MCBJ) Protocol:
-
Device Fabrication: A notched gold wire is fabricated on a flexible substrate (e.g., phosphor bronze coated with polyimide).[12][13]
-
Molecule Deposition: A small amount of the molecular solution is applied to the notched area of the gold wire, and the solvent is allowed to evaporate.[6]
-
Measurement:
-
The substrate is placed in a three-point bending mechanism.
-
A piezoelectric actuator is used to bend the substrate, which controllably breaks the gold wire at the notch, forming two atomically sharp electrodes.
-
The distance between the electrodes can be precisely controlled by adjusting the bending of the substrate.
-
As the gap is slightly increased, a single molecule can bridge the two electrodes.
-
The current through the junction is measured as a function of the electrode separation.
-
-
Data Analysis: Similar to the STM-BJ technique, thousands of conductance traces are collected and analyzed statistically to determine the single-molecule conductance.
Mandatory Visualization
Caption: Experimental workflow for single-molecule electronics studies of this compound.
Caption: Structure-property relationship of Sexiphenyl isomers in single-molecule electronics.
References
- 1. Quantum interference in π-Conjugated Molecular Junctions with Meta-connected Benzenes - American Chemical Society [acs.digitellinc.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Quantum interference and heteroaromaticity of para- and meta-linked bridged biphenyl units in single molecular conductance measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. An MCBJ case study: The influence of π-conjugation on the single-molecule conductance at a solid/liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the analysis, interpretation, and prediction of single-molecule junction conductance behaviour - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00488D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Low Vapor Pressure Solvents for Single-Molecule Junction Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: m-Sexiphenyl Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of m-sexiphenyl.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of this compound
Q1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura coupling for oligo- and polyphenylenes are often traced back to several key factors:
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Poor Solubility of Reactants: As the polyphenyl chain grows, the starting materials (e.g., terphenyl intermediates) and the final this compound product often have poor solubility in common reaction solvents. This insolubility can hinder the reaction rate and overall conversion.[1]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions, leading to deactivation before the reaction is complete.
-
Inefficient Transmetalation: The transfer of the aryl group from the boron species to the palladium center is a critical step. Issues with the base, solvent, or the nature of the boronic acid/ester can slow this step down. The borate (B1201080) anion (R-B(OH)3−) is often more reactive in transmetalation than the neutral boronic acid.[2][3]
-
Side Reactions: Competing reactions, such as homocoupling of the boronic acid or deboronation, can consume starting materials and reduce the yield of the desired product.[1][4]
Troubleshooting Steps:
-
Solvent Selection: Experiment with ether-type solvents like 1,2-dimethoxyethane (B42094) (DME) or tetrahydrofuran (B95107) (THF), which may improve the solubility of reactants and products, even if it requires higher reaction temperatures.[1]
-
Choice of Boron Species: Consider using cyclic boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids. They are known to reduce the likelihood of homocoupling side reactions.[1]
-
Base and Conditions: The choice and amount of base can significantly affect selectivity and reaction rate.[2] Ensure the base is strong enough to facilitate the formation of the reactive borate species but not so strong as to cause significant deboronation.
-
Catalyst and Ligand: Use a robust palladium catalyst and ligand system. For sterically hindered or electron-poor substrates, specialized ligands (e.g., Buchwald-type phosphine (B1218219) ligands) may be necessary to promote efficient oxidative addition and reductive elimination.
Q2: I am attempting a Grignard-based synthesis, but my yield is poor and I see many byproducts. What's going wrong?
A2: Grignard reactions for C-C bond formation can be challenging due to the high reactivity of the Grignard reagent.
-
Wurtz Coupling: A primary side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting halide, leading to undesired homocoupling byproducts.
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Any protic source (even trace water in the solvent) will quench the reagent, reducing the effective concentration and lowering the yield.
-
Solvent Choice: The reaction must be carried out in a dry, aprotic solvent, typically an ether like THF or diethyl ether, which stabilizes the Grignard reagent.[5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: Add the halide solution slowly to the magnesium turnings to control the exothermic reaction and minimize side reactions.
-
Continuous Process: For larger-scale synthesis, a continuous production process can sometimes improve the selectivity for the Grignard reagent over the Wurtz coupling product.
Q3: My Ullmann coupling reaction to form the biaryl bond is inefficient. How can I improve it?
A3: The classic Ullmann reaction is known for requiring harsh conditions and sometimes giving erratic yields.[6]
-
Harsh Conditions: Traditional Ullmann couplings require high temperatures (often >200°C) and stoichiometric amounts of copper.[6][7]
-
Substrate Scope: The reaction is typically limited to electron-deficient aryl halides.[6]
-
Byproducts: Side reactions can lead to a complex mixture that is difficult to purify.
Troubleshooting Steps:
-
Modern Catalytic Systems: Consider using modern variations of the Ullmann reaction that employ palladium or nickel catalysts, which can proceed under milder conditions and have a broader substrate scope.[6]
-
Ligand Assistance: The use of ligands can significantly improve the efficiency of copper-catalyzed Ullmann-type reactions, allowing for lower reaction temperatures.
-
Alternative Couplings: For many applications, palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Hiyama are preferred over the Ullmann reaction due to their milder conditions and generally higher yields.[6]
Issue 2: Product Purification Challenges
Q4: How can I effectively purify my synthesized this compound?
A4: The purification of this compound can be challenging due to its low solubility and the presence of structurally similar byproducts.
-
Recrystallization: Multiple recrystallizations from a suitable solvent, such as toluene, can be an effective method for achieving high purity.[1]
-
Column Chromatography: For removing closely related impurities, column chromatography using silica (B1680970) gel with a solvent system like dichloromethane (B109758) is a common and effective technique.[1]
-
Solvent Extraction: For crude purification, extraction with non-polar, water-immiscible solvents can be used to remove certain impurities.
A combination of these techniques is often necessary to achieve high purity (e.g., >99.5%).[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the synthesis of a biphenyl (B1667301) system and should be optimized for the specific terphenylene intermediates used in this compound synthesis.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Base Addition: Add the chosen anhydrous solvent (e.g., DME, THF, or toluene). Add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress using TLC or GC-MS. Reactions can take from a few hours to over 24 hours depending on the reactivity of the substrates.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and/or recrystallization.
Quantitative Data Summary
The yield of cross-coupling reactions is highly dependent on the specific substrates, catalyst, and conditions used. The following table provides a conceptual comparison of factors influencing yield in Suzuki-Miyaura coupling.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Boron Reagent | Aryl Boronic Acid | Aryl Pinacol Ester | Condition B may reduce homocoupling byproducts.[1] |
| Solvent | Toluene | 1,2-Dimethoxyethane (DME) | DME may improve solubility for larger polyphenyls.[1] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | A stronger base may accelerate transmetalation. |
| Catalyst Loading | 1 mol % | 3-5 mol % | Higher loading may be needed for challenging substrates. |
| Purity | - | >99.5% after chromatography and recrystallization | High purity is achievable with rigorous purification.[1] |
Visual Guides
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield issues in this compound synthesis.
Caption: A flowchart for diagnosing and resolving low-yield synthesis reactions.
Key Side Reactions in Suzuki-Miyaura Coupling
This diagram illustrates the desired reaction pathway versus common competing side reactions that reduce yield.
Caption: Desired vs. undesired pathways in Suzuki-Miyaura cross-coupling.
References
- 1. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. leah4sci.com [leah4sci.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
Technical Support Center: Optimizing m-Sexiphenyl Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of m-sexiphenyl synthesis via Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of this compound synthesis?
The yield of this compound synthesis is primarily influenced by the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The purity of reactants and the exclusion of oxygen are also crucial for a successful synthesis.
Q2: How can I minimize the formation of byproducts like homocoupled products?
Homocoupling, the self-coupling of boronic acids or esters, is a common side reaction. It can be minimized by:
-
Using a high-purity palladium catalyst and ligand: This ensures the catalytic cycle proceeds efficiently, favoring the cross-coupling reaction.
-
Controlling the stoichiometry of reactants: A slight excess of the boronic acid derivative is often used, but a large excess can lead to increased homocoupling.
-
Employing an appropriate base: The choice of base can significantly impact the rate of transmetalation versus homocoupling.
-
Degassing the reaction mixture: Oxygen can promote the oxidative coupling of boronic acids. Purging the reaction vessel with an inert gas like argon or nitrogen is essential.
Q3: What is protodeboronation and how can it be prevented?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction reduces the amount of the key nucleophile available for the cross-coupling. To prevent it:
-
Choose the right base: Strong bases can sometimes promote protodeboronation. Using a milder base or carefully controlling the base concentration can be beneficial.
-
Use boronic esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.
-
Control the reaction temperature: Higher temperatures can sometimes increase the rate of protodeboronation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-catalyst that is more air- and moisture-stable. |
| 2. Inefficient Base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal base can be substrate-dependent. | |
| 3. Poor Solvent Choice | - Ensure the solvent system (e.g., Toluene (B28343)/Water, Dioxane/Water, THF/Water) provides good solubility for all reactants. | |
| 4. Low Reaction Temperature | - Gradually increase the reaction temperature. Suzuki couplings often require heating to proceed at a reasonable rate. | |
| 5. Presence of Oxygen | - Thoroughly degas the solvent and reaction mixture by purging with an inert gas (Ar or N₂) for an extended period. | |
| Incomplete Reaction | 1. Insufficient Reaction Time | - Monitor the reaction progress using TLC or GC/MS and extend the reaction time if necessary. |
| 2. Catalyst Deactivation | - Increase the catalyst loading slightly.- Use a more robust ligand that protects the palladium center. | |
| Formation of Significant Byproducts | 1. Homocoupling | - See Q2 in the FAQ section. |
| 2. Protodeboronation | - See Q3 in the FAQ section. | |
| Difficulty in Product Purification | 1. Contamination with Catalyst Residues | - Use filtration through a pad of celite to remove the palladium catalyst after the reaction.- Consider using a silica (B1680970) gel plug filtration. |
| 2. Co-elution with Byproducts | - Optimize the solvent system for column chromatography.- Recrystallization of the crude product can be an effective purification method. |
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of terphenyl synthesis, which can serve as a starting point for optimizing this compound synthesis.
Table 1: Effect of Palladium Catalyst and Ligand on Terphenyl Yield
| Catalyst | Ligand | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 75 |
| Pd₂(dba)₃ | SPhos | 88 |
| Pd(PPh₃)₄ | - | 82 |
Yields are approximate and can vary based on specific substrates and other reaction conditions.
Table 2: Effect of Base on Terphenyl Yield
| Base | Yield (%) |
| K₂CO₃ | 80 |
| Cs₂CO₃ | 92 |
| K₃PO₄ | 85 |
Yields are approximate and can vary based on specific substrates and other reaction conditions.
Table 3: Effect of Solvent on Terphenyl Yield
| Solvent System | Yield (%) |
| Toluene/H₂O | 85 |
| 1,4-Dioxane/H₂O | 90 |
| THF/H₂O | 78 |
Yields are approximate and can vary based on specific substrates and other reaction conditions.
Experimental Protocols
Detailed Methodology for this compound Synthesis via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Benzene-1,3-diboronic acid bis(pinacol) ester
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 1,3-dibromobenzene (1.0 mmol), benzene-1,3-diboronic acid bis(pinacol) ester (1.1 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Visualizations
Caption: Suzuki-Miyaura catalytic cycle for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Purification of m-Sexiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of m-sexiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and sublimation. For achieving very high purity (e.g., >99.5%), a combination of methods, such as recrystallization followed by column chromatography, is often employed.[1] Zone refining is another technique capable of yielding high-purity material.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Toluene (B28343) has been successfully used for the recrystallization of sexiphenyl derivatives to achieve high purity. The general principle for selecting a recrystallization solvent is to find one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q3: What are the typical conditions for column chromatography of this compound?
A3: A common setup for the column chromatography of this compound involves using silica (B1680970) gel as the stationary phase and a non-polar or moderately polar solvent system as the mobile phase. For instance, dichloromethane (B109758) has been used as an eluent for purifying sexiphenyl derivatives.[1] The polarity of the eluent can be adjusted to optimize the separation of this compound from its impurities.
Q4: Can sublimation be used to purify this compound?
A4: Yes, sublimation is a viable technique for purifying this compound, particularly for removing non-volatile impurities. The process involves heating the crude this compound under vacuum, causing it to transition directly from a solid to a gas, which then crystallizes on a cold surface, leaving the impurities behind.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - The chosen solvent is too good at dissolving this compound, even at low temperatures.- Insufficient concentration of this compound in the solution.- The cooling process is too rapid. | - Select a less polar solvent or use a solvent mixture.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of this compound, or the solubility is too high. | - Use a lower-boiling point solvent.- Add a small amount of a "poorer" solvent (one in which this compound is less soluble) to the hot solution before cooling. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note: Use with caution as it can also adsorb the product. |
| Low Recovery Yield | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The crystals are significantly soluble in the cold wash solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution has fully cooled and crystallization has ceased before filtering.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Bands | - The eluent is too polar.- The column was not packed properly, leading to channeling.- The sample was loaded in too large a volume of solvent. | - Start with a less polar eluent and gradually increase the polarity.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the sample in the minimum amount of a solvent in which it is highly soluble and load it onto the column in a concentrated band. |
| Cracking of the Silica Gel Bed | The column ran dry. | - Always maintain the solvent level above the top of the silica gel. |
| Streaking of Bands | - The sample is not sufficiently soluble in the eluent.- The sample is degrading on the silica gel. | - Choose an eluent system in which the sample is more soluble.- Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) to the eluent if the compound is basic. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is not optimal. | - If the product elutes too quickly (high Rf), use a less polar eluent.- If the product elutes too slowly (low Rf), use a more polar eluent. |
Sublimation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Sublimation Rate | - The temperature is too low.- The vacuum is not sufficient. | - Gradually increase the temperature, but avoid overheating which can cause decomposition.- Ensure all connections are sealed properly and the vacuum pump is functioning correctly. |
| Product is Contaminated | Volatile impurities are co-subliming with the product. | - Perform a pre-sublimation at a lower temperature to remove more volatile impurities before collecting the main product.- Consider a different purification method like recrystallization or column chromatography before sublimation. |
| Decomposition of the Sample | The sublimation temperature is too high. | - Lower the sublimation temperature and/or improve the vacuum to allow sublimation at a lower temperature. |
Experimental Protocols
Recrystallization of this compound from Toluene
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture on a hot plate with stirring. Gradually add more toluene until the this compound is completely dissolved at the boiling point of the solvent.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the silica gel bed. Ensure the silica gel is packed evenly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane or toluene) to the mobile phase.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Data Presentation
| Purification Method | Purity Achieved | Typical Yield | Processing Time | Notes |
| Recrystallization | Good to Excellent | Moderate to High | Low to Moderate | Dependent on the purity of the crude material and the choice of solvent. |
| Column Chromatography | Excellent | Moderate to High | Moderate to High | Effective for separating closely related impurities. |
| Sublimation | Excellent | Low to Moderate | Moderate | Best for removing non-volatile impurities. |
| Recrystallization + Column Chromatography | >99.5%[1] | Moderate | High | Recommended for achieving high-purity this compound for electronic applications. |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low purity results.
References
Technical Support Center: Regioselective m-Phenylene Coupling
Welcome to the technical support center for controlling regioselectivity in m-phenylene coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving meta-selective C–H functionalization?
The primary challenge is overcoming the inherent electronic and steric preferences of substituted arenes. Electron-donating groups typically direct functionalization to the ortho and para positions, while traditional metal-chelating directing groups favor the ortho position.[1] Achieving meta selectivity requires strategies that can override these intrinsic biases. This is difficult because forming a stable cyclic pre-transition state to reach the distal meta C-H bond is often entropically and enthalpically unfavorable due to high ring strain.[1]
Q2: What are the main strategies to control regioselectivity for meta-phenylene coupling?
There are several key strategies to enforce meta-selectivity in C-H functionalization reactions:
-
Directing Group Assistance: This is the most widely applied approach, utilizing a covalently attached directing group that positions the catalyst to interact with a specific C-H bond. For meta-functionalization, specially designed templates, often containing a linear nitrile moiety, are used to create a large macrocyclic transition state that favors the meta position.[2][3][4]
-
Ligand Control: The choice of ligand in the catalytic system can significantly influence regioselectivity.[5][6][7] Ligands can modulate the steric and electronic properties of the metal center, favoring one C-H bond over another. For instance, certain pyridine-type ligands can work in concert with a directing group to promote meta-C-H arylation.[5]
-
Transient Mediators: In some palladium-catalyzed reactions, a transient mediator like norbornene is used. The reaction proceeds via an ortho-palladation, followed by norbornene insertion and a subsequent Catellani-type C-H arylation at the meta position.[5][8]
-
Steric and Electronic Control: Although less general, some methods leverage the inherent sterics of a substrate to block the more accessible ortho positions, thereby favoring meta functionalization.[1] Similarly, in specific systems without strong directing groups, electronic effects can be tuned to favor the relatively electron-deficient meta position.[8]
Q3: How do nitrile-based directing groups work to achieve meta-selectivity?
Nitrile-based directing groups are designed to be long and flexible enough to allow the formation of a large cyclophane-like pre-transition state.[1] This geometry alleviates the strain typically associated with targeting a distal C-H bond. The nitrile group coordinates to the metal catalyst (e.g., Palladium), and the template's specific length and geometry hold the catalyst at a distance and orientation that favors the activation of a meta C-H bond over the closer ortho C-H bonds.[2][4] DFT calculations have shown that this proceeds through a concerted metalation-deprotonation (CMD) pathway, where the regioselectivity is determined during the C-H activation step.[1]
Troubleshooting Guides
Problem 1: Low or No meta-Selectivity (Mixture of Isomers)
| Potential Cause | Suggested Solution |
| Ineffective Directing Group | Verify the integrity and purity of the directing group. Ensure it has been correctly installed on the substrate. The geometry of the template is critical for meta-selectivity.[2][4] |
| Incorrect Ligand or Catalyst System | The choice of ligand is crucial. For Pd-catalyzed reactions using transient mediators, ligands like 3-acetylamino-2-hydroxypyridine or 6-cyanoquinoxaline have been shown to be effective.[5][8] Ensure you are using the optimal ligand for your specific substrate and directing group combination. |
| Suboptimal Reaction Temperature | Temperature can influence selectivity. Perform a temperature screen (e.g., from 60 °C to 120 °C) to find the optimal conditions for your specific substrate.[9] |
| Interference from Substrate's Inherent Electronics | For highly electron-rich or electron-poor arenes, the substrate's natural directing ability may compete with the template. It may be necessary to screen different directing groups or ligand systems to override this effect.[8] |
Problem 2: Low Reaction Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the catalyst (e.g., Pd(OAc)₂) is fresh and active. Consider using a pre-catalyst that is more stable. Ensure an inert atmosphere (e.g., Argon or Nitrogen) is maintained if the catalyst is oxygen-sensitive.[10] |
| Incorrect Base or Additives | The base plays a critical role in the catalytic cycle. Ensure the correct base (e.g., K₃PO₄, AgOAc) is used at the specified concentration.[8][11] Some reactions require specific silver salt additives to facilitate the C-H activation step.[8] |
| Poor Solvent Choice | The reaction solvent can significantly impact yield. Solvents like HFIP, dioxane, or toluene (B28343) are commonly used.[8][12] Ensure the solvent is anhydrous if required by the protocol. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC-MS. Some C-H activation reactions can be slow and may require extended reaction times (e.g., overnight).[10] |
Data Presentation & Experimental Protocols
Table 1: Effect of Ligand on Regioselectivity in meta-C–H Arylation
This table summarizes data for the meta-selective C-H arylation of 3-methylanisole (B1663972) with 4-iodotoluene (B166478), highlighting the critical role of the ligand in achieving high selectivity and yield.
| Entry | Ligand (L) | Mediator | Yield (%) | meta:ortho:para Ratio |
| 1 | None | NBE-CO₂Me | <5 | - |
| 2 | Pyridine | NBE-CO₂Me | 25 | >20:1:1 |
| 3 | Quinoxaline (L₆) | NBE-CO₂Me | 58 | >20:1:1 |
| 4 | 6-Cyanoquinoxaline (L₇) | NBE-CO₂Me | 69 | >20:1:1 |
| 5 | L₇ + 3-Pyridinesulfonic acid (L₈) | NBE-CO₂Me | 76 | >20:1:1 |
Conditions: 3-methylanisole (0.2 mmol), 4-iodotoluene (2.0 equiv), Pd(OAc)₂ (15 mol %), NBE-CO₂Me (1.5 equiv), Ligand (30 mol %), AgOAc (3.0 equiv), HFIP (0.5 mL), 95 °C, 20 h. Data adapted from studies on non-directed arylation.[8]
Detailed Experimental Protocol: Palladium-Catalyzed meta-C-H Olefination with a Nitrile-Based Directing Group
This protocol is a representative example for the olefination of a benzyl (B1604629) alcohol derivative using a removable silicon-based directing group.
Materials:
-
Substrate with silicon-nitrile directing group (1.0 equiv)
-
Alkene (e.g., ethyl acrylate, 4.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Benzoquinone (BQ, 2.0 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the substrate (e.g., 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), benzoquinone (0.4 mmol, 2.0 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Seal the vessel with a septum and purge with an inert atmosphere (e.g., Argon) for 5-10 minutes.
-
Using a syringe, add the anhydrous toluene, followed by the alkene (0.8 mmol, 4.0 equiv).
-
Place the sealed vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired meta-olefinated product.
-
Directing Group Removal: The silicon-based directing group can be removed under standard conditions using fluoride (B91410) sources (e.g., TBAF in THF) or acid catalysis.[2]
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting flowchart for poor meta-selectivity.
Conceptual Mechanism of Directing Group Action
Caption: Comparison of ortho- vs. meta-directing group strategies.
References
- 1. Meta-selective C–H functionalization - Wikipedia [en.wikipedia.org]
- 2. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meta C–H Arylation of Electron-Rich Arenes: Reversing the Conventional Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. rsc.org [rsc.org]
preventing side reactions in Suzuki polycondensation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and mitigate side reactions during Suzuki polycondensation experiments.
Troubleshooting Guide: Common Side Reactions and Solutions
Researchers often encounter side reactions in Suzuki polycondensation that can lead to low polymer yields, reduced molecular weight, and difficulties in purification. This guide details common issues, their causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight and/or Low Yield | - Protodeboronation: Hydrolysis of the boronic acid or ester.[1][2] - Homocoupling: Coupling of two boronic acid/ester molecules.[1][3] - Dehalogenation: Removal of the halogen from the aryl halide monomer.[1] - Aryl-Phosphine Scrambling: Exchange of aryl groups between the palladium catalyst and phosphine (B1218219) ligands, leading to chain termination.[4][5] - Presence of Oxygen: Promotes homocoupling and oxidative degradation.[1][6] - Sub-optimal Reaction Conditions: Inappropriate choice of base, solvent, temperature, or catalyst. | - Use more stable boronic esters (e.g., pinacol (B44631), neopentyl glycol esters) instead of boronic acids.[1] - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon).[7] - Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) or precatalysts that efficiently generate Pd(0) to minimize side reactions associated with Pd(II) reduction.[1][7] - Optimize the choice of phosphine ligand; bulky, electron-rich ligands can suppress some side reactions.[7][8] - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents to find the optimal conditions for your specific monomer system.[9][10] - Ensure efficient stirring, especially in biphasic reaction mixtures, to maximize surface interaction.[7] |
| Presence of Unwanted Homocoupled Byproducts | - Oxygen in the reaction mixture: Pd(II) species, which can be generated by oxygen, can catalyze the homocoupling of boronic acids.[1][6] - Use of Pd(II) precatalysts: The in-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling as a competing reaction.[1] | - Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[7] - Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7] - If using a Pd(II) precatalyst, ensure efficient reduction to Pd(0) at the start of the reaction. |
| Formation of Defect-Containing Polymers | - Aryl-Aryl Exchange with Phosphine Ligands: Phenyl groups from triphenylphosphine (B44618) ligands can be incorporated into the polymer chain.[11] | - Use phosphine ligands with bulky substituents (e.g., tri(o-tolyl)phosphine) or phosphine-free catalyst systems if possible.[8] - The use of N-heterocyclic carbene (NHC) ligands can also avoid this issue.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in Suzuki polycondensation and how can I prevent it?
A1: Protodeboronation, the cleavage of the C-B bond in the boronic acid or ester monomer by a proton source, is a very common side reaction.[2] This is especially problematic with heteroaryl boronic acids.[1] To prevent this, it is highly recommended to use more stable boronic esters, such as pinacol or neopentyl glycol esters, which are less susceptible to hydrolysis.[1] Additionally, carefully controlling the reaction pH and minimizing the amount of water present can help reduce the rate of protodeboronation.[2][13]
Q2: My reaction mixture turns black, and I get a low yield. What could be the problem?
A2: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst to form palladium(0) nanoparticles.[1] This reduces the concentration of the active soluble catalyst in the reaction mixture, leading to lower yields and incomplete polymerization. To prevent this, ensure that the phosphine ligands are present in a sufficient excess to stabilize the Pd(0) species. Using bulky, electron-rich ligands can also enhance the stability of the catalyst.[7]
Q3: How does the choice of base affect side reactions?
A3: The base plays a crucial role in the catalytic cycle and can influence the extent of side reactions.[12] Stronger bases can sometimes promote the degradation of sensitive functional groups on the monomers. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used.[10] The choice of base can affect the rate of the desired coupling versus side reactions like protodeboronation. It is often necessary to screen a few different bases to find the optimal one for a specific monomer pair. The physical form of the base can also be important; powdered bases are often more effective than granules due to a larger surface area.[14]
Q4: Can I run Suzuki polycondensation under aerobic conditions?
A4: While traditional Suzuki polycondensation requires strictly anaerobic conditions to prevent oxygen-induced side reactions like homocoupling, recent research has explored sustainable methods in water and under aerobic conditions.[15][16] These methods often employ specific surfactant systems and highly active catalysts that are more resistant to oxidation. However, for most standard laboratory procedures, maintaining an inert atmosphere is crucial for achieving high molecular weight polymers with minimal defects.
Q5: What is the role of water in the reaction?
A5: Water can have a dual role in Suzuki polycondensation. A small amount of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[1] However, excess water can promote protodeboronation of the boronic acid/ester.[13] For reactions sensitive to hydrolysis, anhydrous conditions or the use of highly stable boronic esters are recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Polycondensation with Reduced Side Reactions
This protocol outlines a general procedure for Suzuki polycondensation, incorporating best practices to minimize common side reactions.
-
Monomer and Reagent Preparation:
-
Use high-purity monomers. If using boronic acids, consider converting them to a more stable ester form (e.g., pinacol ester).
-
Dry all solvents and reagents thoroughly before use.
-
-
Reaction Setup:
-
Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet.
-
Add the dihaloaryl monomer, the diboronic acid or ester monomer (in a 1:1 stoichiometric ratio), and the base (e.g., K₂CO₃, 2-3 equivalents per halide group) to the flask.
-
Seal the flask and perform at least three cycles of evacuating and backfilling with a high-purity inert gas (e.g., argon or nitrogen).
-
-
Solvent Degassing and Addition:
-
Degas the chosen solvent (e.g., toluene, THF, dioxane) by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method (three cycles).
-
Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
-
Catalyst Addition:
-
In a separate glovebox or under a positive pressure of inert gas, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and any additional phosphine ligand.
-
Add the catalyst and ligand to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the polymerization by a suitable analytical technique (e.g., GPC, NMR of aliquots).
-
-
Work-up and Purification:
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration and wash it with the non-solvent to remove residual catalyst and unreacted monomers.
-
Further purification can be performed by Soxhlet extraction or reprecipitation.
-
Visualizations
Diagram 1: Troubleshooting Logic for Suzuki Polycondensation
Caption: Troubleshooting workflow for common issues in Suzuki polycondensation.
Diagram 2: Experimental Workflow for Minimizing Side Reactions
Caption: Step-by-step workflow to reduce side reactions in Suzuki polycondensation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A mechanistic investigation of the Suzuki polycondensation reaction using MS/MS methods - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Forums: Suzuki Reaction troubleshooting [chemicalforums.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thin-Film Morphology of m-Sexiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the thin-film morphology of m-sexiphenyl. The following sections offer detailed experimental protocols, data summaries, and visual guides to address common challenges encountered during thin-film deposition and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the morphology of this compound thin films?
The morphology of this compound thin films is primarily influenced by a combination of factors, including substrate temperature, deposition rate, substrate type, and surface cleanliness. Substrate temperature affects the mobility of molecules on the surface, influencing nucleation and crystal growth. The deposition rate can determine the balance between thermodynamic and kinetic growth regimes. The choice of substrate can lead to different molecular orientations due to varying surface energies and potential for epitaxial growth.
Q2: How does substrate temperature affect the crystalline orientation of sexiphenyl molecules?
Substrate temperature plays a crucial role in determining whether sexiphenyl molecules adopt a "lying-down" or "standing-up" orientation. At lower temperatures, molecules tend to have limited surface mobility, which can result in the formation of nano-needle-like structures with molecules lying parallel to the substrate.[1] At higher temperatures, increased surface mobility can promote the formation of terraced crystalline mounds composed of upright-standing molecules. For para-sexiphenyl (p-sexiphenyl) on KCl(001), films prepared below 100°C predominantly feature lying molecules, while those prepared above 75°C favor a standing orientation.
Q3: What are the common morphologies observed for sexiphenyl thin films?
Commonly observed morphologies for sexiphenyl thin films include nano-needles, fractal islands, and terraced mounds. On mica substrates, sexiphenyl films often exhibit a nano-needle-like morphology across a range of temperatures.[1] On other substrates, such as silicon dioxide, fractal islands can form at higher temperatures due to diffusion-limited aggregation, while compact islands are more common at lower temperatures.[2]
Q4: What are the typical deposition techniques used for this compound thin films?
The most common techniques for depositing organic thin films like this compound are physical vapor deposition (PVD) methods. These include:
-
Thermal Evaporation: A widely used technique where the source material is heated in a vacuum, and the vapor condenses on the substrate.
-
Organic Molecular Beam Epitaxy (OMBE): A high-vacuum technique that allows for precise control over deposition rate and film thickness, leading to highly ordered crystalline films.
-
Hot Wall Epitaxy: A technique that utilizes a heated wall to maintain a constant vapor pressure of the source material, leading to uniform film growth.[1]
Q5: Which characterization techniques are essential for analyzing this compound thin-film morphology?
To thoroughly characterize the morphology of this compound thin films, a combination of imaging and structural analysis techniques is recommended:
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the film surface, revealing features like islands, terraces, and grain boundaries.
-
Scanning Electron Microscopy (SEM): Offers visualization of the surface morphology over larger areas.
-
X-Ray Diffraction (XRD): Used to determine the crystalline structure, molecular orientation, and phase purity of the film.
-
Transmission Electron Microscopy (TEM): Provides high-resolution images of the film's internal structure and crystallinity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or non-uniform film coverage | - Inadequate substrate cleaning- Low deposition rate- Substrate temperature too high | - Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, UV-ozone treatment).- Increase the deposition rate to promote more uniform nucleation.- Lower the substrate temperature to reduce re-evaporation of molecules. |
| Formation of undesirable nano-needles | - Low substrate temperature- Specific substrate interactions (e.g., on mica) | - Increase the substrate temperature to promote the formation of terraced mounds with standing molecules.- Consider using a different substrate or an interlayer to modify the surface energy. |
| High surface roughness | - High deposition rate- Low substrate temperature leading to 3D island growth (Volmer-Weber) | - Decrease the deposition rate to allow for more ordered, layer-by-layer growth.- Increase the substrate temperature to enhance surface diffusion and promote smoother films. |
| Amorphous or poorly crystalline films | - Substrate temperature too low- Deposition rate too high- Contaminants in the vacuum chamber or on the substrate | - Increase the substrate temperature to provide sufficient thermal energy for crystallization.- Reduce the deposition rate to allow molecules more time to arrange into an ordered structure.- Ensure a high vacuum level and thorough outgassing of the chamber and source material before deposition. |
| Inconsistent results between experiments | - Poor control over deposition parameters- Variations in substrate quality | - Calibrate and carefully monitor all deposition parameters (substrate temperature, deposition rate, vacuum pressure).- Use substrates from the same batch and apply a consistent pre-deposition cleaning procedure. |
Experimental Protocols
Substrate Preparation
A clean substrate surface is critical for achieving high-quality thin films. A typical cleaning procedure for silicon wafers with a native oxide layer is as follows:
-
Sonication: Sequentially sonicate the substrates in ultrasonic baths of acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment (Optional but Recommended): Place the substrates in a UV-ozone cleaner for 10-15 minutes to remove any remaining organic contaminants and to create a hydrophilic surface.
Physical Vapor Deposition (PVD) of this compound
This protocol describes a general procedure for the deposition of this compound using a thermal evaporation system.
-
Source Preparation: Place a suitable amount of this compound powder (typically 99% purity or higher) into a Knudsen-type effusion cell or a resistively heated boat made of a high-melting-point material like tungsten or molybdenum.
-
System Evacuation: Mount the cleaned substrates in the deposition chamber and evacuate the system to a base pressure of at least 10-6 Torr. For higher quality films, an ultra-high vacuum (UHV) system with a base pressure of 10-9 Torr is preferable.
-
Substrate Heating: Heat the substrate to the desired deposition temperature. This temperature should be carefully controlled and monitored throughout the deposition process.
-
Source Degassing: Gently heat the this compound source to a temperature below its sublimation point for an extended period to outgas any volatile impurities.
-
Deposition: Increase the source temperature to achieve the desired deposition rate. The deposition rate and film thickness are typically monitored in-situ using a quartz crystal microbalance.
-
Cooling: After reaching the desired film thickness, close the shutter to the source and allow the substrates to cool down to room temperature under vacuum before venting the chamber.
Quantitative Data Summary
The optimal deposition parameters for this compound can vary depending on the specific experimental setup and desired film morphology. The following tables provide a summary of typical parameters investigated for p-sexiphenyl, which can serve as a starting point for optimizing this compound films.
Table 1: Influence of Substrate Temperature on p-Sexiphenyl Morphology
| Substrate | Temperature Range (°C) | Observed Morphology | Molecular Orientation |
| Mica(001) | 20 - 167 | Nano-needles and flat islands | Lying |
| KCl(001) | < 100 | Needle-like crystallites | Predominantly Lying |
| KCl(001) | > 75 | Terraced mounds | Predominantly Standing |
| SiO2 | ≤ 60 | Compact islands | - |
| SiO2 | > 60 | Fractal islands | - |
| SiO2 | ~180 | Large domains, continuous film | - |
Data compiled from multiple sources, including[1][2][3][4]
Table 2: Typical Deposition Parameters for Sexiphenyl Thin Films
| Parameter | Typical Range |
| Base Pressure | 10-6 to 10-9 Torr |
| Deposition Rate | 0.1 to 1 Å/s |
| Substrate Temperature | 20 to 200 °C |
| Film Thickness | 1 to 100 nm |
Visualizations
References
Technical Support Center: Enhancing the Thermal Stability of m-Phenylene Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the thermal stability of m-phenylene based polymers, such as poly(m-phenylene isophthalamide) (PMIA), commercially known as Nomex.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and troubleshooting advice for specific issues you may encounter in your research.
Q1: My m-phenylene based polymer is showing lower-than-expected thermal stability in TGA analysis. What are the potential causes and how can I troubleshoot this?
A: Lower-than-expected thermal stability can stem from several factors. Here's a systematic approach to troubleshooting:
-
Monomer Purity: Impurities in the m-phenylenediamine (B132917) or isophthaloyl chloride monomers can act as defect sites, initiating premature thermal degradation.
-
Troubleshooting: Ensure high purity of monomers through techniques like recrystallization or sublimation before polymerization. Verify purity using techniques like melting point determination or spectroscopy.
-
-
Residual Solvent or Catalyst: Trapped solvent (e.g., DMAc) or residual catalyst from the polymerization process can lower the decomposition temperature.[1]
-
Troubleshooting: Implement a thorough purification process for the polymer, such as precipitation and washing, followed by drying under vacuum at an elevated temperature to remove residual volatiles.
-
-
Molecular Weight: A lower molecular weight polymer will generally exhibit lower thermal stability due to a higher concentration of chain ends, which are more susceptible to degradation.[1]
-
Troubleshooting: Optimize polymerization conditions (e.g., reaction time, temperature, stoichiometry of monomers) to achieve a higher molecular weight. Characterize the molecular weight using techniques like intrinsic viscosity or gel permeation chromatography (GPC).
-
-
Oxidative Degradation: If the TGA is run in an air or oxygen atmosphere, thermo-oxidative degradation will occur at lower temperatures than thermal degradation in an inert atmosphere (e.g., nitrogen).
-
Troubleshooting: Perform TGA analysis under a nitrogen atmosphere to isolate the intrinsic thermal stability of the polymer. If the application requires stability in air, consider the incorporation of antioxidants.
-
Q2: I am observing significant thermal shrinkage of my m-phenylene based polymer fibers/films at elevated temperatures, well below the decomposition temperature. How can I mitigate this?
A: Thermal shrinkage is a common issue related to the relaxation of oriented polymer chains and the release of internal stresses. Here are some strategies to address this:
-
Heat Treatment (Annealing): A controlled heat treatment process can improve dimensional stability.
-
Troubleshooting: Anneal the fibers or films under tension at a temperature above the glass transition temperature (Tg) but below the melting or decomposition temperature. This allows for the relaxation of amorphous regions and an increase in crystallinity, leading to reduced shrinkage in subsequent thermal exposures.
-
-
Copolymerization: Introducing more rigid comonomers can increase the glass transition temperature and reduce shrinkage.
-
Troubleshooting: Incorporate small amounts of a para-aramid forming comonomer, such as p-phenylenediamine (B122844) or terephthaloyl chloride, into the polymerization process.
-
-
Blending with High-Performance Polymers: Blending with a polymer that has a higher thermal stability and lower shrinkage can be effective.
-
Troubleshooting: Create a polymer blend with a small percentage of a more rigid polymer like poly(p-phenylene terephthalamide) (Kevlar). Ensure good miscibility between the polymers to avoid phase separation, which could negatively impact mechanical properties.
-
Q3: My attempts to create a composite of an m-phenylene based polymer with nanofillers resulted in poor dispersion and no improvement in thermal stability. What should I do?
A: Agglomeration of nanofillers is a frequent challenge that can prevent the realization of improved material properties.
-
Surface Modification of Nanofillers: The surface of many nanofillers is not inherently compatible with the polymer matrix.
-
Sonication and High-Shear Mixing: Proper dispersion techniques are crucial.
-
Troubleshooting: Utilize high-power ultrasonication or high-shear mixing to break up nanofiller agglomerates in a solvent before adding the polymer.
-
-
In-situ Polymerization: Polymerizing the m-phenylene based polymer in the presence of the nanofillers can lead to better dispersion.
-
Troubleshooting: Disperse the nanofillers in the reaction mixture containing the monomers before initiating polymerization. This can lead to the polymer chains forming around the fillers, preventing re-agglomeration.
-
Data Presentation: Thermal Properties of m-Phenylene Based Polymers
The following tables summarize quantitative data on the thermal properties of various m-phenylene based polymers and their modifications.
Table 1: Decomposition Temperatures of m-Phenylene Based Polymers and Related Materials
| Material | Td (onset, °C) | Td (5% weight loss, °C) | Atmosphere | Reference |
| Poly(m-phenylene isophthalamide) (Nomex) | 423.7 | - | Air | [3][4][5] |
| Copolymerized PMIA (with 3,4′-ODA) | - | 445 | - | [6] |
| Poly(p-phenylene terephthalamide) (Kevlar 49) | 548.1 | - | Air | [3][4][5] |
| Modified Aramid Fibers | Can withstand up to 550°C | - | - | [7] |
| Nomex (General Use) | Can withstand up to 370°C | - | Air | [8] |
Table 2: Glass Transition Temperatures (Tg) of Modified m-Phenylene Based Polymers
| Material | Tg (°C) | Measurement Method | Reference |
| Copolymerized PMIA (with 3,4′-ODA) | 267 | - | [6] |
| PMIA/Graphene Oxide (1.0 wt%) Composite | 299.8 | DSC | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of m-phenylene based polymers.
Protocol 1: Synthesis of Poly(m-phenylene isophthalamide) via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of PMIA from m-phenylenediamine (MPD) and isophthaloyl chloride (IPC).
Materials:
-
m-Phenylenediamine (MPD)
-
Isophthaloyl chloride (IPC)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Calcium chloride (CaCl2) (anhydrous)
-
Deionized water
Procedure:
-
In a nitrogen-purged reaction flask equipped with a mechanical stirrer, add anhydrous DMAc and CaCl2. Stir until the CaCl2 is completely dissolved.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add the MPD to the cooled solution with continuous stirring until it is fully dissolved.
-
In a separate container, dissolve IPC in anhydrous DMAc.
-
Add the IPC solution dropwise to the MPD solution over a period of 30-60 minutes, maintaining the temperature between 0-5°C. The solution will become increasingly viscous.
-
After the addition is complete, continue stirring at 0-5°C for 1-2 hours, and then allow the reaction to proceed at room temperature for another 2-3 hours.
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Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred deionized water or a water/methanol mixture.
-
Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove unreacted monomers, solvent, and salts.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Thermal Gravimetric Analysis (TGA) of Aramid Fibers
This protocol outlines the procedure for determining the thermal stability of aramid fibers using TGA.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument for temperature and weight according to the manufacturer's instructions.
-
Weigh approximately 5-10 mg of the dry aramid fiber sample into a clean TGA pan (e.g., alumina (B75360) or platinum).
-
Place the sample pan and an empty reference pan into the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to a final temperature of around 800°C at a constant heating rate of 10°C/min or 20°C/min.
-
Record the weight loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%).
Protocol 3: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
This protocol describes how to measure the glass transition temperature of an m-phenylene based polymer.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Weigh 5-10 mg of the dry polymer sample into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample:
-
First Heat: Heat the sample from room temperature to a temperature above its expected Tg at a rate of 20°C/min.
-
Cool: Cool the sample back to room temperature at a rate of 20°C/min.
-
Second Heat: Heat the sample again at a rate of 20°C/min to a temperature above the Tg.
-
-
The glass transition is observed as a step-like change in the heat flow during the second heating scan.
-
Determine the Tg from the midpoint of this transition in the DSC thermogram.[9]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and thermal characterization.
Diagram 2: Strategies for Enhancing Thermal Stability
Caption: Key strategies for thermal stability enhancement.
References
- 1. Global Science Press: Comparison and Analysis of Thermal Degradation Process of Aramid Fibers (Kevlar 49 and Nomex) [global-sci.com]
- 2. Electrospun Graphene Oxide/Poly(m-phenylene isophthalamide) Composite Nanofiber Membranes for High Performance [mdpi.com]
- 3. Electrospun Graphene Oxide/Poly(m-phenylene isophthalamide) Composite Nanofiber Membranes for High Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. Method for continuously preparing highly-pure poly(m-phenylene isophthalamide) resin solution - Eureka | Patsnap [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] THE APPLICATION OF THERMOGRAVIMETRIC ANALYSIS METHOD IN THE DETERMINATION OF ARAMID FIBER CONTENT IN COMPOSITE ICCST / 10 | Semantic Scholar [semanticscholar.org]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Technical Support Center: Oligo(m-phenylene)s Solubility and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and experimental challenges encountered by researchers, scientists, and drug development professionals working with oligo(m-phenylene)s.
Section 1: Frequently Asked Questions (FAQs) on Solubility
Q1: My oligo(m-phenylene) is poorly soluble in common organic solvents. Why is this happening and what can I do?
A: The poor solubility of oligo(m-phenylene)s is often inherent to their rigid, nonpolar aromatic backbone. As the oligomer chain length increases, solubility tends to decrease significantly. Several strategies can be employed to improve solubility:
-
Side-Chain Modification: The most effective strategy is to introduce flexible and/or polar side chains to the phenylene units. Oligo(ethylene glycol) or long alkyl chains can dramatically enhance solubility in a range of solvents by increasing the entropy of mixing and preventing close packing of the rigid backbones.[1][2][3]
-
Solvent Selection: A systematic approach to solvent screening is crucial. Solvents of intermediate polarity are often the most effective. A qualitative guide for a related oligo(m-phenylene ethynylene) is provided in Table 1. A detailed protocol for quantitative solubility testing is provided in the Experimental Protocols section.
-
Temperature: Gently heating the mixture can sometimes improve solubility and the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and facilitate dissolution.
Q2: Which solvents are a good starting point for dissolving my oligo(m-phenylene) with polar side chains?
A: For oligo(m-phenylene)s functionalized with polar side chains like oligo(ethylene glycol), a good starting point for solvent screening includes:
-
Chlorinated solvents: Chloroform (B151607), Dichloromethane (DCM)
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Amide solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)
-
Alcohols: While less common for the backbone itself, alcohols may be suitable for oligomers with highly polar side chains.
It's important to note that solvent choice can also influence the oligomer's conformation (e.g., promoting a helical fold) and aggregation behavior.[4]
Q3: I'm observing precipitation of my oligo(m-phenylene) during a reaction or upon cooling. How can I prevent this?
A: Precipitation during a reaction or upon cooling is a common issue. Here are some troubleshooting steps:
-
Increase Solvent Volume: A more dilute reaction mixture can help keep the oligomer in solution.
-
Use a Co-solvent: Adding a small amount of a "better" solvent in which your oligomer has higher solubility can prevent precipitation.
-
Maintain Elevated Temperature: If the reaction chemistry allows, maintaining a slightly elevated temperature throughout the reaction and workup can prevent the product from crashing out.
-
Slow Cooling: If precipitation occurs upon cooling, try to cool the solution slowly to allow for more controlled precipitation, which may result in a more easily handled solid. For purification, consider techniques that maintain the oligomer in solution, such as column chromatography with an appropriate solvent system, rather than relying on precipitation.
Q4: How can I formulate my poorly soluble oligo(m-phenylene) for biological or drug delivery applications?
A: Formulating hydrophobic oligomers for aqueous environments is a significant challenge. Here are some strategies adapted from pharmaceutical sciences:
-
Nanoparticle Formulation: Encapsulating the oligomer within a biodegradable polymer matrix to form nanoparticles can create a stable aqueous dispersion.
-
Liposomal Encapsulation: Incorporating the oligomer into the lipid bilayer of liposomes is another common approach for delivering hydrophobic compounds.
-
Amphiphilic Design: Synthesizing oligo(m-phenylene)s with hydrophilic blocks (e.g., polyethylene (B3416737) glycol) can lead to self-assembly into micelles or polymersomes in aqueous media, effectively encapsulating a hydrophobic core.[5]
-
Use of Excipients: Employing surfactants or cyclodextrins can help to solubilize the oligomer in aqueous solutions.
While direct biocompatibility data for oligo(m-phenylene)s is limited, functionalized poly(p-phenylene)s with PEG chains have been explored as carriers for anticancer drugs, suggesting a potential avenue for these materials in drug delivery.[6] However, thorough toxicity and biocompatibility studies are essential for any new material intended for biological applications. Some studies have reported on the cytotoxicity of related oligomers.[7]
Section 2: Troubleshooting Guides
Synthesis Troubleshooting (Suzuki Polycondensation)
Issue: Low molecular weight or oligomeric products are obtained from Suzuki polycondensation of m-phenylene monomers.
Possible Causes & Solutions:
-
Premature Precipitation: The growing polymer chain precipitates out of the reaction mixture, halting further chain growth.
-
Solution: Use a better solvent or a solvent mixture that maintains the solubility of the higher molecular weight species. Running the reaction at a higher temperature (if the catalyst and monomers are stable) can also help.
-
-
Side Reactions: Side reactions such as ligand scrambling or homocoupling can lead to chain termination.
-
Solution: Careful selection of the palladium catalyst and ligands is crucial. For example, using Buchwald's SPhos ligand has been shown to improve results for some systems.[8]
-
-
Formation of Cyclic Oligomers: The "kinked" nature of the m-phenylene monomer can promote the formation of cyclic byproducts, especially at low concentrations.
-
Solution: Running the polymerization at higher monomer concentrations can favor the formation of linear polymers. Slow monomer addition can also sometimes reduce the formation of cyclic species.[8]
-
Characterization Troubleshooting (GPC/SEC)
Issue: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) of my oligo(m-phenylene) shows broad or distorted peaks.
Possible Causes & Solutions:
-
Aggregation: The oligomers are aggregating in the GPC eluent, leading to the appearance of higher molecular weight species and peak broadening.
-
Solution:
-
Change the Eluent: Switch to a solvent in which the oligomer has better solubility and less tendency to aggregate.
-
Additives: For some systems, adding a small amount of a salt (e.g., lithium bromide in DMF) can help to disrupt aggregates.
-
Temperature: Running the GPC at an elevated temperature can sometimes break up aggregates.
-
-
-
Column Interactions: The oligomer is interacting with the stationary phase of the GPC column, causing peak tailing or broadening.
-
Solution:
-
Eluent Modification: As with aggregation, adding salts or other modifiers to the eluent can reduce interactions with the column packing.
-
Column Choice: Ensure the column material is appropriate for your oligomer and solvent system.
-
-
-
Poor Column Condition: The GPC column may be degraded or clogged.
Characterization Troubleshooting (NMR)
Issue: The NMR spectrum of my oligo(m-phenylene) shows broad, poorly resolved peaks.
Possible Causes & Solutions:
-
Aggregation: As with GPC, aggregation is a common cause of poor NMR resolution.
-
Solution:
-
Dilution: Try acquiring the spectrum at a lower concentration.
-
Solvent Choice: Use a solvent that is known to disaggregate the oligomers. Deuterated chloroform (CDCl₃) or deuterated DMF are common choices.
-
Temperature: Acquiring the spectrum at a higher temperature can average out conformations and reduce aggregation, leading to sharper signals.
-
-
-
Slow Conformational Exchange: The oligomer may be undergoing slow conformational changes on the NMR timescale, leading to broadened peaks.
-
Solution: Running the NMR at a higher temperature can increase the rate of exchange and sharpen the peaks.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., residual palladium from synthesis) can cause significant line broadening.
-
Solution: Ensure the sample is thoroughly purified to remove any metal contaminants. Washing with a solution of a chelating agent like EDTA may be effective.
-
Section 3: Data Presentation
Table 1: Qualitative Solubility of an Oligo(m-phenylene ethynylene) Derivative *
| Solvent | Solubility Indicator | Solvent | Solubility Indicator |
| Hexanes | I | 1,2-Dichloroethane | S |
| CCl₄ | P | Acetone | S |
| Toluene | P | Acetonitrile | S |
| CS₂ | I | Ethyl Acetate | S |
| Diethyl Ether | S | Pyridine | S |
| CH₂Cl₂ | S | DMF | S |
| Chloroform | S | DMSO | P |
| THF | S | Isopropanol | S |
| 1,4-Dioxane | S | Ethanol | S |
| 1,2-Dimethoxyethane | S | Methanol | S |
| Triethylene glycol DME | S | Trifluoroethanol | S |
| Water | I | Hexafluoroisopropanol | S |
*Data adapted from a study on a (R)-binaphthol tethered bis-hexameric oligo(m-phenylene ethynylene) foldamer with polar triethylene glycol side chains. S = soluble, P = partially soluble, I = insoluble at micromolar concentrations.[4]
Section 4: Experimental Protocols
Protocol 1: Quantitative Solubility Determination
This protocol outlines a method for determining the quantitative solubility of an oligo(m-phenylene) in a given solvent.
Materials:
-
Oligo(m-phenylene) sample
-
HPLC-grade solvents of interest
-
Small vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.2 µm, ensure compatibility with solvent)
-
UV-Vis spectrophotometer or HPLC with UV-Vis detector
Procedure:
-
Sample Preparation: Add an excess amount of the oligo(m-phenylene) to a vial (e.g., 5-10 mg). The amount should be enough to ensure that a saturated solution is formed and some solid remains undissolved.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial (e.g., 1.0 mL).
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation. Periodically vortex the mixture during this time.
-
Separation of Saturated Solution: After equilibration, let the vial stand to allow the excess solid to settle. If the solid is very fine, centrifuge the vial to pellet the undissolved material.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.2 µm syringe filter into a clean, pre-weighed vial. To minimize errors from adsorption to the filter, discard the first few drops. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification:
-
Using UV-Vis: Determine the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) of the oligo(m-phenylene). Calculate the concentration using a pre-established calibration curve of absorbance versus known concentrations of the oligomer in the same solvent.
-
Using HPLC: Inject a known volume of the diluted solution into an HPLC system and determine the peak area. Calculate the concentration using a pre-established calibration curve of peak area versus known concentrations.
-
-
Calculation of Solubility: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Protocol 2: Solid-Phase Synthesis of an Oligo(m-phenylene ethynylene)
This protocol is a representative example of a solid-phase synthesis for a related class of oligomers, which can be adapted for oligo(m-phenylene)s with appropriate monomer selection. This method is advantageous for its simplicity and the ease of purification.[13][14][15]
Materials:
-
Merrifield's resin
-
Appropriate monomers (e.g., a monoprotected bisethynyl arene and a 3-bromo-5-iodo arene for oligo(m-phenylene ethynylene)s)
-
Palladium catalyst (e.g., Pd(I) dimer precatalyst, Pd(tri-2-furylphosphine)₄)
-
Additives (e.g., ZnBr₂, CuI)
-
Bases (e.g., diisopropylamine, piperidine)
-
Deprotection agent (e.g., TBAF)
-
Solvents (e.g., THF, DMF)
-
Cleavage reagent (e.g., CH₂I₂/I₂)
-
GPC for purification
General Procedure:
-
Resin Loading: Attach the first monomer to the solid support (e.g., Merrifield's resin) via a suitable linker (e.g., a triazene (B1217601) linker).
-
Iterative Coupling and Deprotection: a. Coupling: Swell the resin in an appropriate solvent. Add the second monomer, palladium catalyst, any necessary co-catalysts or additives, and a base. Allow the reaction to proceed for a set time (e.g., 2 hours at room temperature). Wash the resin thoroughly to remove excess reagents. b. Deprotection: Swell the resin in a suitable solvent and add the deprotection reagent to remove the protecting group from the newly added monomer, exposing a reactive site for the next coupling step. Wash the resin thoroughly.
-
Chain Elongation: Repeat the coupling and deprotection steps with the desired monomers to build the oligomer to the target length.
-
Cleavage from Resin: Once the desired length is achieved, treat the resin with a cleavage cocktail (e.g., CH₂I₂/I₂ at 110 °C) to release the oligomer from the solid support.
-
Purification: Purify the crude oligomer using techniques such as preparative Gel Permeation Chromatography (GPC).
Section 5: Visualizations
Caption: Experimental workflow for oligo(m-phenylene)s.
Caption: Decision tree for addressing solubility issues.
Caption: Troubleshooting guide for GPC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Double helix formation of poly(m-phenylene)s bearing achiral oligo(ethylene oxide) pendants and transformation into an excess of one-handed single helix through cholate binding in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Helicogenicity of solvents in the conformational equilibrium of oligo(m-phenylene ethynylene)s: Implications for foldamer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembly and luminescence of oligo(p-phenylene vinylene) amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(p-phenylene) with Poly(ethylene glycol) Chains and Amino Groups as a Functional Platform for Controlled Drug Release and Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita–Baylis–Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. instrument-solutions.com [instrument-solutions.com]
- 12. GPC Assistance - Chromatography Forum [chromforum.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solid Phase Synthesis of M-Phenylene Ethynylene Oligomer Heterosequences | IDEALS [ideals.illinois.edu]
- 15. atdbio.com [atdbio.com]
Technical Support Center: Characterization of Defects in m-Sexiphenyl Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-sexiphenyl films. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of defects observed in organic thin films, including potentially in this compound films?
A1: Defects in organic thin films can be broadly categorized into several types. These include:
-
Point Defects: Vacancies (missing molecules) and interstitial molecules.
-
Line Defects: Dislocations in the crystal lattice.
-
Planar Defects: Grain boundaries, stacking faults, and interfaces between different crystalline orientations.
-
Bulk Defects: Voids, pinholes, cracks, and inclusions of foreign material.[1][2]
-
Morphological Defects: Surface roughness, nodules, and variations in film thickness.[3][4]
For this compound films, which tend to form smooth, layered structures with crystalline order within the layers, defects such as grain boundaries within the layers and stacking faults are particularly relevant.[5]
Q2: My this compound film appears hazy or shows poor optical quality. What could be the cause?
A2: A hazy appearance or poor optical quality in thin films can be attributed to several factors:
-
Surface Roughness: Increased surface roughness can lead to light scattering, causing a hazy appearance. This can be a result of non-optimal deposition parameters.
-
Crystallite Size and Orientation: Small crystallite sizes and random orientations can contribute to light scattering.
-
Contamination: Impurities or particulates on the substrate or incorporated into the film during deposition can act as scattering centers.[3][4]
-
"Orange Peel" Effect: This defect gives the coating a wrinkled or modeled look and often results from uneven deposition rates or irregularities on the substrate surface.[3]
Q3: I am observing low charge carrier mobility in my this compound-based device. How can defects be responsible?
A3: Defects can significantly impact the electrical properties of organic semiconductor films by acting as charge trapping sites. Grain boundaries, impurities, and structural disorder can create localized electronic states within the bandgap, which immobilize charge carriers and reduce mobility. Voids and pinholes can disrupt the conductive pathways, further impeding charge transport.
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during the characterization of this compound films.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor film adhesion to the substrate. | Substrate contamination. | Ensure thorough substrate cleaning using appropriate solvents and techniques (e.g., ultrasonication, UV-ozone treatment). |
| Incompatible substrate surface energy. | Consider surface modification of the substrate with a self-assembled monolayer (SAM) to improve wetting and adhesion. | |
| High density of pinholes in the film. | High deposition rate. | Reduce the deposition rate to allow for more ordered molecular assembly. |
| Particulate contamination. | Ensure a clean deposition environment (high vacuum) and use high-purity source material.[4] | |
| Cracked or delaminated film. | High internal stress in the film. | Optimize deposition temperature and rate. Consider using a substrate with a closer thermal expansion coefficient to this compound. |
| Inconsistent results between samples. | Poor control over deposition parameters. | Calibrate and carefully monitor substrate temperature, deposition rate, and chamber pressure. |
| Substrate variability. | Use substrates from the same batch and with consistent surface properties. |
Experimental Protocols
Below are detailed methodologies for key experiments used in the characterization of defects in this compound films.
Atomic Force Microscopy (AFM) for Morphological Analysis
Objective: To visualize the surface topography and identify morphological defects such as roughness, grain boundaries, and pinholes.
Methodology:
-
Sample Preparation: Mount the this compound film on a flat, clean sample holder using double-sided adhesive tape.
-
Cantilever Selection: Choose a cantilever with a sharp tip (e.g., silicon nitride) suitable for high-resolution imaging in tapping mode.
-
Imaging Mode: Operate the AFM in tapping mode to minimize damage to the soft organic film.
-
Scan Parameters:
-
Scan Size: Start with a larger scan size (e.g., 10 µm x 10 µm) to get an overview of the film morphology and then zoom in on areas of interest.
-
Scan Rate: Use a slow scan rate (e.g., 0.5 - 1 Hz) to ensure accurate tracking of the surface features.
-
Setpoint Amplitude: Adjust the setpoint to maintain a light, stable tapping force.
-
-
Data Analysis: Use the AFM software to analyze the images for surface roughness (e.g., root mean square roughness), grain size distribution, and to identify and quantify defects.
X-Ray Diffraction (XRD) for Structural Characterization
Objective: To determine the crystalline structure, molecular orientation, and presence of different crystalline phases or structural defects.
Methodology:
-
Instrument Setup: Use a diffractometer with a copper X-ray source (Cu-Kα).
-
Scan Mode:
-
Bragg-Brentano (θ-2θ) scan: To identify crystalline phases and determine the out-of-plane molecular orientation.
-
Grazing Incidence XRD (GIXRD): To probe the in-plane crystal structure, which is particularly useful for thin films.
-
-
Scan Parameters:
-
Angular Range (2θ): Scan a range appropriate for organic materials (e.g., 2° to 40°).
-
Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficient dwell time to obtain good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the diffraction peaks and compare their positions to known crystal structures of sexiphenyl isomers.
-
Analyze the peak widths to estimate the crystallite size using the Scherrer equation.
-
The presence of broad, amorphous halos can indicate disordered regions in the film.
-
Visualizations
References
Technical Support Center: Helical Structure Control of Oligo(m-phenylene)s
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oligo(m-phenylene)s. The focus is on strategies to control their helical structure, a critical aspect for their application in various fields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oligo(m-phenylene) synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in oligo(m-phenylene) synthesis, particularly through methods like nickel-mediated homocoupling or Suzuki polycondensation, can be attributed to several factors:
-
Monomer Purity: Impurities in the monomer, such as incompletely functionalized precursors, can terminate the polymerization chain reaction. Ensure monomers are purified meticulously before use.
-
Catalyst Activity: The nickel or palladium catalyst's activity is crucial. Ensure the catalyst is fresh or has been stored under appropriate inert conditions. Catalyst poisoning by impurities in solvents or reagents can also occur.
-
Reaction Conditions: Strict anaerobic and anhydrous conditions are often necessary. Any presence of oxygen or water can deactivate the catalyst and lead to side reactions. Use freshly distilled and degassed solvents.[1]
-
Ligand Scrambling: In Suzuki polycondensation, ligand scrambling can lead to the formation of oligomeric products instead of high molecular weight polymers.[1] Optimizing the catalyst and ligand system can mitigate this issue.
-
Side Reactions: Unwanted side reactions can consume monomers or growing polymer chains. Careful control of reaction temperature and time is essential to minimize these.
Troubleshooting Steps:
-
Re-purify Monomers: Use column chromatography or recrystallization to ensure high purity of your monomers.
-
Use Fresh Catalyst/Reagents: Prepare fresh catalyst solutions and use freshly distilled and degassed solvents.
-
Optimize Reaction Conditions: Experiment with different temperatures, reaction times, and monomer concentrations to find the optimal conditions for your specific system.
-
Consider Alternative Synthetic Routes: If issues persist, exploring alternative synthetic strategies like solid-phase synthesis might offer better control and higher yields for specific oligomer lengths.
Q2: I am observing unexpected aggregation of my oligo(m-phenylene)s in solution. How can I prevent this?
A2: Aggregation of oligo(m-phenylene)s is a common issue, especially in solvents of high polarity.[2] This can interfere with characterization and applications.
-
Solvent Choice: The choice of solvent plays a critical role. Highly polar solvents can promote intermolecular association. Experiment with a range of solvents to find one that maintains the desired helical conformation while minimizing aggregation.
-
Concentration: Aggregation is often concentration-dependent. Working at lower concentrations (micromolar range) can help to favor intramolecular folding over intermolecular aggregation.
-
Side Chains: The nature of the side chains significantly influences solubility and aggregation. Incorporating bulky or solubilizing side chains, such as oligo(ethylene oxide) chains, can prevent close packing of the backbones and reduce aggregation.[1]
-
Temperature: In some cases, temperature can influence aggregation. Variable temperature studies can help identify a temperature range where the oligomer is soluble and non-aggregated.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility and aggregation behavior of your oligomer in a variety of solvents with different polarities.
-
Concentration Study: Perform concentration-dependent UV-Vis or NMR studies to identify the concentration at which aggregation begins.
-
Modify Side Chains: If aggregation is a persistent problem, consider synthesizing analogs with different side chains to improve solubility.
Q3: My circular dichroism (CD) spectra are showing inconsistent or unexpected results. What could be the problem?
A3: Circular dichroism (CD) spectroscopy is a primary tool for studying the helical structure of oligo(m-phenylene)s. Inconsistent or artifactual spectra can arise from several sources:
-
Aggregation: As mentioned above, aggregation can lead to significant changes in the CD signal, often resulting in broadened or distorted spectra. It is crucial to ensure that the sample is fully dissolved and non-aggregated.
-
Anisotropic Artifacts: In concentrated solutions or when the oligomers form liquid crystalline phases, linear dichroism (LD) and linear birefringence (LB) can contribute to the CD signal, leading to artifacts.
-
Solvent Absorption: If the solvent absorbs in the same wavelength range as the oligomer, it can interfere with the measurement. Always use a high-quality, transparent solvent in the wavelength range of interest.
-
Instrument Calibration: Ensure the CD spectrometer is properly calibrated.
Troubleshooting Steps:
-
Confirm Absence of Aggregates: Use techniques like dynamic light scattering (DLS) or concentration-dependent CD measurements to check for aggregation.
-
Use Appropriate Concentrations: Work at concentrations where the oligomer is known to be molecularly dissolved.
-
Baseline Correction: Always run a baseline with the pure solvent and subtract it from the sample spectrum.
-
Vary Experimental Conditions: If artifacts are suspected, try measuring the CD spectrum in a different solvent or at a different temperature to see if the spectral features change in a predictable way.
Quantitative Data Summary
The helical structure of oligo(m-phenylene)s is highly sensitive to the surrounding environment. The following tables summarize quantitative data on the effects of solvent and temperature on their conformation.
Table 1: Effect of Solvent Polarity on the Helical Conformation of a Bis-hexameric Oligo(m-phenylene ethynylene)
This data is for a model compound, a (R)-binaphthol tethered bis-hexameric oligo(m-phenylene ethynylene), which serves as a good proxy for understanding the behavior of oligo(m-phenylene)s. The A313/A295 ratio from UV-Vis absorption is an indicator of the folded state (lower ratio indicates more folding), and the molar circular dichroism (Δε322) indicates the degree of helicity.[2]
| Solvent | Polarity (ET(30)) | A313/A295 | Δε322 (M-1cm-1) |
| Chloroform | 39.1 | 0.85 | +10 |
| Tetrahydrofuran (THF) | 37.4 | 0.78 | +35 |
| Acetone | 42.2 | 0.72 | +55 |
| Acetonitrile | 46.0 | 0.65 | +80 |
| Dimethyl Sulfoxide (DMSO) | 45.0 | - | - |
*Data adapted from literature.[2] Note: In DMSO, the formation of aggregates was observed, preventing accurate measurement.
Table 2: Influence of Temperature on Helical Stability
Temperature can be a critical parameter for controlling the helical structure. Generally, increasing the temperature can lead to the unfolding of the helical structure. The melting temperature (Tm) is the temperature at which 50% of the oligomers are in the unfolded state.
| Oligo(m-phenylene) Derivative | Solvent | Tm (°C) | Observation |
| Chiral Poly(m-phenylene) | Chloroform | ~45 | Reversible helix-to-coil transition observed by CD. |
| Achiral Poly(m-phenylene) with Chiral Guest | Acetonitrile | ~60 | Guest-induced helix melts upon heating. |
This table provides representative data based on typical observations in the literature. Actual values will vary depending on the specific oligomer and conditions.
Experimental Protocols
1. General Protocol for Nickel(0)-Mediated Homocoupling Polymerization of a 3,5-Dibromophenol (B1293799) Monomer
This protocol describes a common method for synthesizing poly(m-phenylene)s.[1]
-
Monomer Preparation: Synthesize and purify the desired 3,5-dibromophenol monomer carrying the desired side chains.
-
Reaction Setup: In a glovebox, add the monomer, bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)2], and a suitable ligand (e.g., 2,2'-bipyridyl) to a dry reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24-48 hours) under an inert atmosphere.
-
Workup: Quench the reaction by adding methanol (B129727). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Purification: Collect the polymer by filtration, wash it repeatedly with the non-solvent, and dry it under vacuum. Further purification can be achieved by reprecipitation or size-exclusion chromatography.
2. Protocol for Characterizing Helical Structure using Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the oligo(m-phenylene) in a suitable, transparent solvent. The concentration should be in the micromolar range to avoid aggregation. Filter the solution to remove any dust or aggregates.
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge. Allow the instrument to warm up.
-
Select a quartz cuvette with an appropriate path length (e.g., 1 cm or 0.1 cm).
-
Set the measurement parameters: wavelength range (e.g., 200-400 nm), scan speed, bandwidth, and number of accumulations.
-
-
Baseline Measurement: Record a baseline spectrum of the pure solvent in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the oligo(m-phenylene) solution.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. The resulting spectrum shows the CD signal of the oligomer. The data is typically reported in millidegrees (mdeg) and can be converted to molar circular dichroism (Δε).
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and helical control of oligo(m-phenylene)s.
Caption: Logical relationship of strategies to control the helical structure of oligo(m-phenylene)s.
References
Validation & Comparative
spectroscopic analysis of m-sexiphenyl
A Comparative Guide to the Spectroscopic Analysis of m-Sexiphenyl and Its Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and photophysical properties of organic molecules is paramount. This guide provides a comparative , with a focus on contrasting its properties with its more commonly studied isomer, p-sexiphenyl (B32268). The information presented herein is supported by experimental data from various spectroscopic techniques, including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction to Sexiphenyl Isomers
Sexiphenyls are organic molecules composed of six connected benzene (B151609) rings. The connectivity of these rings (ortho-, meta-, or para-) significantly influences their molecular geometry, electronic structure, and, consequently, their spectroscopic properties. While p-sexiphenyl has a linear, rigid structure leading to extended π-conjugation, this compound has a kinked or helical structure that disrupts this conjugation. These structural differences result in distinct spectroscopic signatures.
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy are powerful techniques to probe the electronic transitions in conjugated molecules. The extent of π-conjugation directly impacts the absorption and emission wavelengths.
Table 1: UV-Vis Absorption and Fluorescence Data for Sexiphenyl Isomers and Related Oligophenylenes
| Compound | Absorption λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Emission λmax (nm) | Quantum Yield (Φf) | Solvent |
| p-Sexiphenyl | ~350-380[1] | ~1 x 10⁵[2] | 423[3] | High[1] | Thin Film[1][3] |
| Substituted p-Sexiphenyls | 290-300[4] | 73,000 - 89,000[4] | ~400-450[4] | High[4] | DCM[4] |
| Tetramethyl-p-Sexiphenyl | 292 | Not Specified | 373 | Not Specified | Cyclohexane |
| p-Quaterphenyl | 294.8 | 41,000[5] | Not Specified | 0.89[5] | Cyclohexane[5] |
| p-Terphenyl | 276.2 | 33,800[6] | Not Specified | 0.93[6] | Cyclohexane[6] |
| m-Oligophenylenes | Not Specified | Not Specified | Predicted to be independent of oligomer length[7] | Low (do not produce laser oscillation)[8] | Not Specified |
Key Observations:
-
p-Sexiphenyl and other p-oligophenylenes exhibit strong absorption in the UV region, with absorption maxima shifting to longer wavelengths (bathochromic shift) as the number of phenyl rings increases, indicating greater π-conjugation.[9]
-
This compound and m-oligophenylenes are predicted to have fluorescence energies that are largely independent of the number of phenyl rings due to the disrupted conjugation.[7] Their fluorescence quantum yields are generally lower than their para counterparts, and they do not exhibit lasing properties.[8]
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy
NMR and FTIR spectroscopy provide detailed information about the chemical environment of individual atoms and the vibrational modes of chemical bonds, respectively.
Table 2: Comparison of Expected NMR and FTIR Spectroscopic Features for this compound and p-Sexiphenyl
| Spectroscopic Technique | This compound (Expected) | p-Sexiphenyl (Observed/Expected) |
| ¹H NMR | More complex multiplet patterns in the aromatic region (δ 7-8 ppm) due to lower molecular symmetry and more varied proton environments. | Simpler, more symmetric pattern in the aromatic region, potentially with fewer distinct signals due to higher molecular symmetry. |
| ¹³C NMR | A larger number of distinct signals in the aromatic region (δ 120-140 ppm) due to the lower symmetry. | Fewer signals in the aromatic region due to the higher symmetry of the molecule. |
| FTIR | C-H stretching of aromatic rings (~3100-3000 cm⁻¹). C=C stretching of aromatic rings (~1600-1450 cm⁻¹). Complex pattern of C-H out-of-plane bending in the fingerprint region (~900-675 cm⁻¹) characteristic of meta-substitution. | C-H stretching of aromatic rings (~3100-3000 cm⁻¹). C=C stretching of aromatic rings (~1600-1450 cm⁻¹). A distinct and simpler pattern of C-H out-of-plane bending in the fingerprint region characteristic of para-substitution. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.
UV-Vis Absorption Spectroscopy
-
Sample Preparation : Prepare solutions of the sexiphenyl isomer in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane) at a concentration that yields an absorbance between 0.1 and 1.0.[10]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent to record a baseline spectrum.[4]
-
Sample Measurement : Record the absorption spectrum of the sample solution over a wavelength range of at least 200-500 nm.
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
-
Sample Preparation : Prepare dilute solutions of the sample in a suitable solvent to avoid inner-filter effects. The absorbance at the excitation wavelength should typically be below 0.1.[5]
-
Instrumentation : Use a spectrofluorometer.
-
Excitation and Emission Spectra : Record the emission spectrum by exciting at the absorption maximum (λmax). Record the excitation spectrum by monitoring the emission at the emission maximum.
-
Quantum Yield Measurement : The fluorescence quantum yield can be determined using a calibrated integrating sphere or by a relative method using a standard with a known quantum yield.[4][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation : Use a high-field NMR spectrometer.
-
¹H NMR : Acquire the proton NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
-
¹³C NMR : Acquire the carbon-13 NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a thin film.
-
Instrumentation : Use an FTIR spectrometer.
-
Data Acquisition : Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic molecule like this compound.
References
- 1. old.ipmras.ru [old.ipmras.ru]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. omlc.org [omlc.org]
- 7. Contrasting the optical properties of the different isomers of oligophenylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Systematic investigation of absorption, fluorescence and laser properties of some p- and m-oligophenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Spectrum [Sexiphenyl Benzene] | AAT Bioquest [aatbio.com]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
Unveiling the Structural Fingerprint of m-Sexiphenyl: A Comparative Guide to NMR and Mass Spectrometry Analysis
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques for the characterization of m-sexiphenyl, a key building block in various organic materials.
This document details predicted spectral data for this compound, outlines comprehensive experimental protocols for acquiring such data, and presents visual workflows to clarify the analytical processes. By offering a direct comparison of these powerful analytical techniques, this guide aims to facilitate a deeper understanding of the structural elucidation of complex aromatic compounds.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts and a predicted mass spectrum with major fragmentation patterns. These predictions are based on established computational models and provide a valuable reference for experimental work.
Predicted ¹H and ¹³C NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.20 - 7.80 | Aromatic-C | 125.0 - 142.0 |
Note: The predicted ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region due to the various proton environments and their spin-spin coupling. The predicted ¹³C NMR spectrum will exhibit multiple signals in the aromatic region, corresponding to the non-equivalent carbon atoms in the molecule.
Predicted Mass Spectrometry Data for this compound
Table 2: Predicted Mass Spectrum of this compound
| m/z | Predicted Relative Intensity (%) | Possible Fragment Ion |
| 458.19 | 100 | [M]⁺ (Molecular Ion) |
| 381.15 | 40 | [M - C₆H₅]⁺ |
| 304.12 | 25 | [M - 2(C₆H₅)]⁺ |
| 227.09 | 15 | [M - 3(C₆H₅)]⁺ |
| 152.06 | 30 | [Biphenyl]⁺ |
| 77.04 | 50 | [C₆H₅]⁺ |
Note: The predicted mass spectrum is expected to show a prominent molecular ion peak due to the stability of the aromatic system. Fragmentation is predicted to occur through the cleavage of the phenyl-phenyl bonds.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for solid aromatic compounds like this compound.
NMR Spectroscopy of Solid Aromatic Compounds
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry of Solid Aromatic Compounds
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane, toluene)
-
Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., 1 mg/mL in dichloromethane).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the appropriate parameters for the ionization source and mass analyzer. For EI, a standard electron energy of 70 eV is typically used.
-
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe (DIP) can be used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-600).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with predicted fragmentation patterns or library spectra for confirmation.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for NMR and mass spectrometry analysis, providing a clear visual representation of the steps involved from sample to data.
A Comparative Guide to the Electronic Properties of Oligophenylene Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric structure of oligophenylenes, specifically the connectivity of the phenyl rings (ortho, meta, or para), profoundly influences their electronic properties. This guide provides a comparative analysis of the electronic characteristics of terphenyl isomers, supported by experimental data, to aid in the selection and design of molecules for various applications, from organic electronics to molecular probes.
Comparison of Electronic Properties
The electronic properties of oligophenylene isomers are dictated by the degree of π-conjugation across the molecule. The para-isomer allows for the most effective conjugation, leading to a smaller HOMO-LUMO gap, while the meta-isomer shows disrupted conjugation. The ortho-isomer represents an intermediate case, where steric hindrance between the adjacent phenyl rings leads to a twisted conformation that reduces, but does not eliminate, π-orbital overlap.
Below is a summary of key experimental electronic properties for the terphenyl isomers.
| Property | o-Terphenyl | m-Terphenyl | p-Terphenyl |
| Ionization Potential (eV) | 7.99[1] | 8.01[2] | 7.78 |
| Absorption Max (λmax, nm) | ~232, ~250 (inflection) | 247 | 276 |
| Emission Max (λem, nm) | ~330, ~345 | ~335, ~350 | 338[3] |
| HOMO (eV) | Data not available | Data not available | Data not available |
| LUMO (eV) | Data not available | Data not available | Data not available |
Experimental Protocols
The data presented in this guide are derived from several key experimental techniques:
Photoelectron Spectroscopy (for Ionization Potential)
Methodology: Gas-phase ultraviolet photoelectron spectroscopy (UPS) is used to determine the ionization potential. A sample in the gas phase is irradiated with monochromatic UV light (typically from a helium discharge lamp), causing the ejection of valence electrons. The kinetic energy of the ejected photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The lowest binding energy corresponds to the ionization potential, which is the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO).
UV-Visible Absorption and Fluorescence Spectroscopy
Methodology:
-
Absorption Spectroscopy: A solution of the sample in a UV-transparent solvent (e.g., cyclohexane) is placed in a cuvette. A beam of light with a continuous spectrum is passed through the sample, and the amount of light absorbed at each wavelength is measured. The wavelength of maximum absorbance (λmax) corresponds to the energy of the S0 → S1 electronic transition.
-
Fluorescence Spectroscopy: The sample is excited at its absorption maximum, and the emitted light is collected at a 90-degree angle to the excitation source. The emitted light is passed through a monochromator to measure the intensity at each wavelength. The peak of the emission spectrum (λem) corresponds to the energy of the S1 → S0 transition.
Cyclic Voltammetry (for HOMO/LUMO Estimation)
Methodology: Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. The sample is dissolved in a solution containing a supporting electrolyte and subjected to a linearly varying potential between two electrodes. The resulting current is measured as a function of the applied potential. The onset of the oxidation wave can be used to estimate the HOMO energy level, while the onset of the reduction wave can be used to estimate the LUMO energy level, often by comparison to a known standard like ferrocene/ferrocenium (Fc/Fc+).
Isomer Structure and Electronic Properties
The following diagram illustrates the relationship between the linkage of the phenyl rings in terphenyl isomers and their resulting electronic properties, particularly the extent of π-conjugation and its effect on the HOMO-LUMO energy gap.
References
Comparative Electrochemical Analysis: Cyclic Voltammetry of Sexiphenyl Isomers
A detailed comparison of the electrochemical behavior of meta- and para-sexiphenyl using cyclic voltammetry reveals key differences in their redox properties. This guide provides a summary of their electrochemical characteristics, detailed experimental protocols, and a visual representation of the experimental workflow.
Introduction
Sexiphenyls, a class of oligophenylenes consisting of six phenyl rings, are of significant interest to researchers in materials science and electronics due to their potential applications in organic electronic devices. The isomeric substitution pattern of the phenyl rings—meta (m) or para (p)—profoundly influences their electronic structure and, consequently, their electrochemical behavior. Cyclic voltammetry (CV) is a powerful technique to probe the oxidation and reduction potentials of these molecules, providing insights into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This guide compares the electrochemical properties of m-sexiphenyl and its more widely studied isomer, p-sexiphenyl (B32268), based on available experimental data.
Comparison of Electrochemical Properties
While extensive data on the cyclic voltammetry of p-sexiphenyl is available, detailed experimental results for this compound are less common in the literature. However, by comparing the electrochemical behavior of shorter oligophenylenes, a trend can be extrapolated. Generally, para-linked oligophenylenes exhibit lower oxidation potentials compared to their meta-linked counterparts. This is attributed to the more effective extension of the π-conjugated system in the para configuration, which raises the HOMO energy level and makes the molecule easier to oxidize.
For instance, studies on terphenyl and quaterphenyl (B1678625) isomers have consistently shown that the para isomers are more readily oxidized than the meta isomers. This trend is expected to continue for sexiphenyls.
Table 1: Comparison of Oxidation Potentials for Oligophenylenes
| Compound | Onset Oxidation Potential (Eoxdonset) vs. Ag/Ag+ |
| p-Terphenyl (B122091) | 1.22 V |
| p-Quaterphenyl (B89873) | 1.07 V |
Experimental Protocol: Cyclic Voltammetry of Oligophenylenes
The following is a representative experimental protocol for performing cyclic voltammetry on oligophenylene films, based on common practices in the field.
1. Materials and Reagents:
-
Working Electrode: Platinum (Pt) disk electrode (e.g., 6 mm diameter).
-
Counter Electrode: Platinum foil.
-
Reference Electrode: Silver/Silver Ion (Ag/Ag+).
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in anhydrous acetonitrile (B52724) (CH3CN).
-
Analyte: Thin film of the oligophenylene (e.g., p-sexiphenyl) deposited on the working electrode.
2. Instrumentation:
-
A potentiostat/galvanostat system equipped with software for data acquisition and analysis.
3. Procedure:
-
Electrode Preparation: The platinum working electrode is polished to a mirror finish using alumina (B75360) slurry, followed by sonication in deionized water and ethanol, and then dried.
-
Film Deposition: A thin film of the oligophenylene is deposited onto the polished working electrode surface, for example, by drop-casting from a suitable solvent.
-
Electrochemical Cell Setup: The working electrode, counter electrode, and reference electrode are assembled in an electrochemical cell containing the electrolyte solution. The solution is typically purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry Measurement: The potential of the working electrode is scanned from an initial potential to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential. Multiple cycles are typically run to ensure reproducibility.
-
Data Analysis: The onset oxidation and reduction potentials are determined from the resulting cyclic voltammogram.
Experimental Workflow
The following diagram illustrates the key steps in a typical cyclic voltammetry experiment for analyzing oligophenylenes.
Caption: Workflow for Cyclic Voltammetry of Oligophenylenes.
Conclusion
The electrochemical properties of sexiphenyl isomers are crucial for their application in organic electronics. While data for p-sexiphenyl is more prevalent, the expected trend based on shorter oligophenyls suggests that this compound will exhibit a higher oxidation potential due to a less effective π-conjugation. This guide provides a framework for understanding and comparing the cyclic voltammetry of these important molecules. Further experimental studies on this compound are needed to provide a direct and quantitative comparison.
A Computational Chemist's Guide: Unraveling the Isomeric Differences Between m-Sexiphenyl and p-Sexiphenyl
A Comparative Framework for Researchers, Scientists, and Drug Development Professionals
In the realm of organic electronics and materials science, the arrangement of phenyl rings in oligophenylenes plays a pivotal role in determining their electronic and photophysical properties. While p-sexiphenyl (B32268) has been extensively studied for its high charge carrier mobility and luminescence efficiency, its isomer, m-sexiphenyl, remains largely unexplored in computational literature. This guide presents a comparative framework for the computational analysis of this compound versus p-sexiphenyl, offering a methodological blueprint for researchers. Due to a scarcity of published computational data for this compound, this document serves as a "how-to" guide, providing established data for p-sexiphenyl and outlining the necessary protocols to generate corresponding data for the meta-isomer, thereby enabling a comprehensive comparative study.
Structural and Electronic Properties: A Tale of Two Isomers
The fundamental difference between p-sexiphenyl and this compound lies in the connectivity of the phenyl rings, which dictates the degree of π-electron delocalization and, consequently, their electronic and optical properties. In p-sexiphenyl, the para-linkages allow for a more planar and conjugated structure, facilitating efficient charge transport.[1] Conversely, the meta-linkages in this compound are expected to disrupt this planarity, leading to a less conjugated system with a wider energy gap.
The following tables summarize key computational parameters for p-sexiphenyl, sourced from existing literature, and provide a template for the data that would be generated for this compound in a comparative computational analysis.
Table 1: Ground-State Geometry
| Parameter | p-Sexiphenyl (Experimental/Calculated) | This compound (Hypothetical Data) |
| Average Inter-ring Torsion Angle | ~37°[2] | To be determined |
| End-to-End Distance (Å) | Value from literature | To be determined |
| Symmetry Point Group | C2h (for planar conformation) | To be determined |
Table 2: Electronic Properties
| Parameter | p-Sexiphenyl (Calculated) | This compound (Hypothetical Data) |
| HOMO Energy (eV) | Value from literature | To be determined |
| LUMO Energy (eV) | Value from literature | To be determined |
| HOMO-LUMO Gap (eV) | Value from literature | To be determined |
| Ionization Potential (eV) | Value from literature | To be determined |
| Electron Affinity (eV) | Value from literature | To be determined |
Table 3: Simulated Spectroscopic Properties
| Parameter | p-Sexiphenyl (Calculated) | This compound (Hypothetical Data) |
| Wavelength of Maximum Absorption (λmax, nm) | Value from literature | To be determined |
| Oscillator Strength at λmax | Value from literature | To be determined |
| Wavelength of Maximum Emission (nm) | Value from literature | To be determined |
Experimental Protocols: A Roadmap for Computational Analysis
The following protocols outline the standard computational methodologies for analyzing the structural and electronic properties of oligophenylenes. These methods are applicable to both this compound and p-sexiphenyl.
Ground-State Geometry Optimization
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.
-
Method: Density Functional Theory (DFT)
-
Functional: A hybrid functional such as B3LYP is a common choice, offering a good balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) is typically sufficient for geometry optimizations of organic molecules.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Procedure:
-
Construct the initial 3D structures of this compound and p-sexiphenyl.
-
Perform a geometry optimization calculation without any symmetry constraints.
-
Verify that the optimized structure is a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a true minimum.
-
Electronic Structure and Property Calculations
Once the optimized geometries are obtained, single-point energy calculations are performed to determine the electronic properties.
-
Method: DFT or Time-Dependent DFT (TD-DFT) for excited states.
-
Functional and Basis Set: The same level of theory as the geometry optimization is often used for consistency.
-
Calculated Properties:
-
HOMO and LUMO energies: These are obtained from the single-point energy calculation. The energy gap is the difference between the LUMO and HOMO energies.
-
Ionization Potential and Electron Affinity: These can be estimated using Koopmans' theorem or by calculating the energy difference between the neutral and charged species (ΔSCF method).
-
Absorption and Emission Spectra: TD-DFT calculations are used to simulate the UV-Vis absorption and fluorescence spectra, providing information on the excitation energies and oscillator strengths.
-
A recent study on substituted m-terphenyl (B1677559) complexes utilized the BP86 functional with a TZVP basis set for their DFT calculations, which can also be a suitable level of theory for the analysis of this compound.[1][3]
Visualizing the Computational Workflow and Structural Differences
The following diagrams, generated using the DOT language, illustrate the logical workflow of the computational analysis and the key structural differences between the two isomers.
Caption: Computational analysis workflow for m- and p-sexiphenyl.
Caption: Structural difference between p- and this compound.
By following the outlined computational protocols, researchers can generate the necessary data for this compound to complete the comparative tables. This will enable a deeper understanding of how the connectivity of phenyl rings influences the electronic and optical properties of these important organic molecules, paving the way for the rational design of new materials for a variety of applications.
References
Performance of m-Sexiphenyl in Organic Electronic Devices: A Comparative Overview
While a comprehensive, data-rich comparison of meta-sexiphenyl (m-sexiphenyl) in organic electronic devices remains elusive in current scientific literature, an analysis of its structural isomer, para-sexiphenyl (p-sexiphenyl), and related meta-linked phenyl oligomers provides valuable insights into its potential performance. This guide synthesizes available information to offer a qualitative comparison and outlines the experimental approaches necessary for a thorough evaluation.
Executive Summary
Currently, there is a notable gap in published research detailing the quantitative performance of this compound in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The vast majority of studies on sexiphenyl focus on the para-isomer (p-sexiphenyl), which has demonstrated promising characteristics for these applications, including high charge carrier mobility and luminescence efficiency.[1] This document, therefore, provides a comparative discussion based on the properties of p-sexiphenyl (B32268) and general principles of meta-substituted aromatic compounds, alongside performance data for common alternative materials.
Comparison of this compound with Alternative Materials
Due to the lack of specific data for this compound, a direct quantitative comparison is not possible. However, we can create a template for such a comparison, populating it with data for p-sexiphenyl and other common organic semiconductor materials to highlight the performance metrics that would be crucial for evaluating this compound.
Table 1: Performance Comparison of Organic Semiconductor Materials
| Material | Device Type | Key Performance Metric | Value |
| This compound | OLED | External Quantum Efficiency (EQE) | Data Not Available |
| OFET | Charge Carrier Mobility (µ) | Data Not Available | |
| p-Sexiphenyl | OFET | Charge Carrier Mobility (µ) | ~0.1 - 1.0 cm²/Vs |
| Pentacene | OFET | Charge Carrier Mobility (µ) | ~1 - 5 cm²/Vs |
| Alq3 (Tris(8-hydroxyquinolinato)aluminium) | OLED | External Quantum Efficiency (EQE) | ~1 - 5% (fluorescent) |
| Ir(ppy)3 (Tris[2-phenylpyridinato-C2,N]iridium(III)) | OLED | External Quantum Efficiency (EQE) | ~20 - 30% (phosphorescent) |
Note: The values presented are typical ranges found in literature and can vary significantly based on device architecture, fabrication conditions, and measurement techniques.
Theoretical Performance Considerations for this compound
The "meta" linkage in this compound, where the phenyl rings are connected at the 1 and 3 positions, disrupts the linear conjugation path found in the "para" isomer. This structural difference is expected to have a significant impact on its electronic properties.
Charge Transport: The interrupted conjugation in this compound likely leads to a wider bandgap and lower charge carrier mobility compared to p-sexiphenyl. The less efficient π-orbital overlap between the meta-linked rings would hinder the movement of charge carriers through the material. This could be a disadvantage in OFETs where high mobility is desired.
Luminescence: The wider bandgap of this compound could result in emission at shorter wavelengths, potentially in the blue or ultraviolet region. While this could be advantageous for blue OLEDs, the non-linear structure might also lead to lower photoluminescence quantum yield due to increased vibrational modes that provide non-radiative decay pathways. Research on other meta-linked oligophenyls has shown that they can be employed as host materials in blue phosphorescent OLEDs due to their high triplet energies.[2]
Experimental Protocols for Evaluation
To ascertain the actual performance of this compound, a series of standardized experimental procedures would be necessary.
Synthesis of this compound
The synthesis of this compound would typically involve a metal-catalyzed cross-coupling reaction, such as a Suzuki or Yamamoto coupling, between appropriately functionalized benzene (B151609) derivatives.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A typical bottom-gate, top-contact OFET architecture would be suitable for evaluating the charge transport properties of this compound.
Fabrication Workflow:
OFET Fabrication Workflow
Characterization: The fabricated OFETs would be characterized in an inert atmosphere (e.g., a glovebox) using a semiconductor parameter analyzer. Key parameters to be extracted from the transfer and output characteristics include:
-
Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to when it is "off".
-
Threshold Voltage (V_th): The gate voltage required to turn the transistor "on".
Organic Light-Emitting Diode (OLED) Fabrication and Characterization
A multilayer OLED structure would be fabricated to assess the electroluminescent properties of this compound.
Fabrication Workflow:
OLED Fabrication Workflow
Characterization: The OLED performance would be evaluated by measuring:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage and brightness.
-
Electroluminescence (EL) Spectrum: To identify the color of the emitted light.
-
External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.
-
Power Efficiency: The amount of light produced per unit of electrical power consumed.
Signaling Pathway in OLEDs
The fundamental process of light emission in an OLED involves several key steps that can be visualized as a signaling pathway.
OLED Operational Pathway
References
Thermal Stability of m-Sexiphenyl: A Comparative Analysis with Oligo(p-phenylene) Analogues
A detailed examination of the thermal properties of m-sexiphenyl and its linear analogues, p-terphenyl, p-quaterphenyl, and p-sexiphenyl (B32268), reveals their exceptional thermal stability, a critical attribute for their application in advanced materials and drug development. This guide provides a comparative analysis of their thermal behavior using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), supported by experimental data and standardized protocols.
Comparative Thermal Analysis
The thermal stability of oligo(p-phenylene)s generally increases with the number of phenyl rings. This trend is evident when comparing the thermal data of p-terphenyl, p-quaterphenyl, and p-sexiphenyl.
| Compound | Melting Point (°C) | Nematic-to-Isotropic Transition (°C) | Decomposition Onset (°C) (approx.) |
| p-Terphenyl | 211 | - | ~250 |
| p-Quaterphenyl | 318 | - | >350 |
| p-Sexiphenyl | >400[1] | 553[2] | >500 (estimated) |
| This compound | Data not available | Data not available | Expected to be high, similar to p-sexiphenyl |
Note: The decomposition onset temperatures are approximate and can vary with experimental conditions such as heating rate and atmosphere.
p-Terphenyl , the shortest of the analyzed oligomers, exhibits the lowest melting point and onset of decomposition. As the chain length extends to p-quaterphenyl , both the melting point and thermal stability show a significant increase.
p-Sexiphenyl demonstrates remarkable thermal stability, with a melting point reported to be above 400°C.[1] A key thermal event for p-sexiphenyl is its nematic-to-isotropic transition, which has been determined by pressure differential scanning calorimetry to occur at a high temperature of 553°C.[2] While a complete TGA thermogram detailing its decomposition is not available, its high melting and transition temperatures strongly suggest that its decomposition onset is well above 500°C. The use of a high heating rate (50°C/minute) and high pressure (500 psi of argon) in the DSC experiment was necessary to observe the nematic-to-isotropic transition before the onset of irreversible thermal decomposition.[2]
Based on the structure-property relationships observed in the p-phenylene series, it is anticipated that This compound also possesses high thermal stability, with a decomposition temperature comparable to its para-isomer.
Experimental Protocols
The following are generalized experimental methodologies for conducting TGA and DSC analyses on oligo(p-phenylene)s, based on common practices for organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the material.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal transitions such as melting, crystallization, and liquid crystal phase transitions.
Instrumentation: A differential scanning calorimeter. For high-temperature analysis of materials like p-sexiphenyl, a pressure DSC cell may be required to suppress sublimation and decomposition.[2]
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in an aluminum or hermetically sealed pan.
-
Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen or argon) with a constant purge gas flow.
-
Temperature Program: The sample is subjected to a controlled temperature program, which typically includes heating and cooling cycles at a defined rate (e.g., 10°C/min). For high-temperature transitions, a faster heating rate may be employed to reach the transition temperature before decomposition occurs.[2]
-
Data Analysis: The heat flow to or from the sample relative to a reference is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified as peaks in the DSC thermogram. The peak temperature and the area under the peak (enthalpy) provide quantitative information about the transition.
Experimental Workflow
The logical flow of thermal analysis for a novel compound like this compound would involve an initial TGA scan to determine its overall thermal stability and decomposition range. This information is then used to define the appropriate temperature limits for subsequent DSC analysis to study its phase transitions without inducing degradation.
References
Unveiling the Crystal Structures of Sexiphenyl Isomers: A Comparative Guide
A detailed X-ray diffraction analysis provides insights into the crystallographic similarities and differences between m-sexiphenyl, o-sexiphenyl, and p-sexiphenyl (B32268), crucial for researchers and drug development professionals. While experimental data for this compound remains elusive, computational predictions offer valuable comparative benchmarks.
This guide presents a comparative analysis of the crystal structures of three sexiphenyl isomers: meta-sexiphenyl (this compound), ortho-sexiphenyl (o-sexiphenyl), and para-sexiphenyl (p-sexiphenyl). Understanding the crystalline arrangement of these molecules is paramount for predicting their physical and chemical properties, which is of significant interest in materials science and drug development. Due to a lack of available experimental data for this compound and o-sexiphenyl, this guide utilizes computationally predicted structures for these two isomers and contrasts them with the well-documented experimental data for p-sexiphenyl.
Comparative Crystallographic Data
The table below summarizes the key crystallographic parameters for the three sexiphenyl isomers. The data for this compound and o-sexiphenyl are derived from computational predictions, while the data for p-sexiphenyl is based on experimental single-crystal X-ray diffraction studies.
| Parameter | This compound (Predicted) | o-Sexiphenyl (Predicted) | p-Sexiphenyl (Experimental)[1] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/a |
| Unit Cell Dimensions | |||
| a (Å) | 11.2 | 8.2 | 8.091 |
| b (Å) | 5.6 | 11.1 | 5.568 |
| c (Å) | 27.9 | 13.4 | 26.241 |
| α (°) | 90 | 90 | 90 |
| β (°) | 92.0 | 98.0 | 98.17 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1734 | 1204 | 1169 |
Experimental Protocol: Single-Crystal X-ray Diffraction of Organic Crystals
The following protocol outlines a generalized procedure for the X-ray diffraction analysis of single crystals of organic compounds, such as sexiphenyl isomers.
-
Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope. The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head using a cryoprotectant to prevent damage during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. This step involves indexing the reflections and integrating their intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Comparative Analysis of Sexiphenyl Isomers
The crystallographic data reveals that all three sexiphenyl isomers are predicted or experimentally determined to crystallize in the monoclinic system. The predicted space group for both this compound and o-sexiphenyl is P2₁/c, which is a common space group for organic molecules. In contrast, p-sexiphenyl crystallizes in the P2₁/a space group[1]. While these space groups are different, they belong to the same crystal class and have similar symmetry elements.
A significant difference lies in the unit cell parameters and, consequently, the unit cell volume. The predicted unit cell of this compound is considerably larger than that of both o-sexiphenyl and p-sexiphenyl. This suggests a less efficient packing of the this compound molecules in the crystal lattice, likely due to the non-linear arrangement of the phenyl rings. The more compact structures of o-sexiphenyl and p-sexiphenyl are reflected in their smaller unit cell volumes. The linear and highly symmetric nature of the p-sexiphenyl molecule allows for a particularly dense packing arrangement[1].
The differences in crystal packing can have a profound impact on the material's properties. For instance, the efficiency of charge transport in organic semiconductors is highly dependent on the intermolecular π-π stacking, which is dictated by the crystal structure. Similarly, the solubility and dissolution rate of a pharmaceutical compound are influenced by its crystal packing. Therefore, the predicted structural differences between the sexiphenyl isomers highlight the importance of obtaining experimental crystallographic data for this compound and o-sexiphenyl to validate these computational models and to fully understand their structure-property relationships.
References
A Comparative Guide to m-Terphenyl and m-Sexiphenyl Ligands in Coordination Chemistry
In the realm of coordination chemistry, the design of ligands that can stabilize reactive metal centers and influence their catalytic activity is of paramount importance. Among the vast arsenal (B13267) of ligand architectures, bulky aryl ligands have proven to be particularly effective in creating unique coordination environments. This guide provides a comparative study of two such ligands: the well-established m-terphenyl (B1677559) and the theoretical m-sexiphenyl. While m-terphenyl ligands have been extensively utilized to isolate low-coordinate metal complexes and develop novel catalysts, the use of this compound ligands remains largely unexplored, presenting both intriguing possibilities and significant synthetic challenges.
Introduction to Bulky Aryl Ligands
The utility of bulky ligands, such as m-terphenyls, stems from their ability to provide significant steric shielding to a metal center. This steric hindrance can prevent ligand exchange or decomposition pathways, thereby stabilizing unusual coordination geometries and oxidation states. Furthermore, the electronic properties of these ligands can be fine-tuned by introducing substituents on the aryl rings, allowing for precise control over the reactivity of the metal complex.
m-Terphenyl Ligands: A Well-Established Platform
m-Terphenyl ligands, featuring a central phenyl ring flanked by two aryl groups at the meta positions, have become a cornerstone of modern coordination chemistry. Their rigid framework and tunable steric and electronic properties have enabled groundbreaking discoveries in the chemistry of the d-block and main group elements.
Synthesis of m-Terphenyl Ligands
The synthesis of m-terphenyl ligands typically involves a cross-coupling reaction. A common route is the Suzuki-Miyaura coupling of a 1,3-dihalogenated benzene (B151609) with two equivalents of an arylboronic acid. This method allows for the introduction of various substituents on the flanking aryl rings, providing a library of ligands with tailored properties.
Caption: Synthetic pathway for m-terphenyl ligands via Suzuki-Miyaura coupling.
Properties and Applications of m-Terphenyl Ligands
The defining characteristic of m-terphenyl ligands is their steric bulk, which can be quantified by parameters such as the cone angle. This bulk is crucial for stabilizing low-coordinate metal complexes, which are often highly reactive intermediates in catalytic cycles. For example, two-coordinate linear complexes of various metals have been isolated using m-terphenyl ligands.[1]
The electronic properties of m-terphenyl ligands can be systematically varied by introducing electron-donating or electron-withdrawing groups on the flanking aryl rings. These modifications influence the electron density at the metal center, thereby affecting its reactivity, redox potentials, and spectroscopic properties.
| Property | m-Terphenyl Ligand | Key Features |
| Steric Bulk | High | Prevents ligand dimerization, stabilizes low coordination numbers. |
| Electronic Tunability | High | Substituents on flanking rings modulate metal center electronics. |
| Rigidity | High | Provides a well-defined and predictable coordination environment. |
| Applications | Catalysis, stabilization of reactive species, materials science. | Found in catalysts for cross-coupling reactions and polymerization.[2] |
This compound Ligands: A Theoretical Frontier
In contrast to the extensive body of work on m-terphenyls, this compound ligands, which would feature a chain of six meta-linked phenyl rings, remain a hypothetical class of ligands in coordination chemistry. No experimental reports of their synthesis or coordination to a metal center are currently available in the scientific literature.
Hypothetical Synthesis of this compound Ligands
The synthesis of an this compound ligand would present a formidable challenge. A plausible, albeit complex, approach would involve an iterative Suzuki-Miyaura cross-coupling strategy, progressively building the polyphenyl chain. However, with each additional phenyl ring, the number of possible isomers increases, and the steric hindrance around the reactive sites would likely lead to low reaction yields and difficult purifications.
References
Helical Ambitions: Validating the Fold of m-Sexiphenyl Oligomers and Exploring Alternatives
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is paramount to understanding its function and potential applications. In the realm of foldamers—artificial oligomers that mimic the structural motifs of biological macromolecules—m-sexiphenyl oligomers have emerged as intriguing candidates for the construction of stable helical structures. This guide provides a comparative analysis of the experimental techniques used to validate the helical conformation of these oligomers, alongside an exploration of alternative helical foldamers, supported by experimental data and detailed protocols.
The validation of a helical structure is a multi-faceted process that relies on a combination of spectroscopic, crystallographic, and computational methods. Each technique provides a unique piece of the puzzle, and their collective interpretation allows for a comprehensive understanding of the oligomer's conformation in both solution and the solid state.
Key Experimental Techniques for Helical Structure Validation
The primary methods employed to elucidate the helical nature of oligomers include Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. Computational modeling also plays a crucial role in predicting and corroborating experimental findings.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for probing the chirality and secondary structure of molecules in solution.[1][2] A helical structure, being inherently chiral, will exhibit a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can provide information about the helical handedness (right-handed 'P' or left-handed 'M') and the degree of helical folding.[3][4] For instance, a study on quinoline-derived oligoamides demonstrated that the introduction of a chiral moiety at the N-terminus could completely control the helical handedness, resulting in a diastereomeric excess of over 99%, as confirmed by CD, NMR, and X-ray crystallography.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.[6][7] For helical oligomers, specific NMR techniques can be used to identify through-space interactions between non-adjacent monomer units, which are characteristic of a folded structure. For example, Nuclear Overhauser Effect (NOE) experiments can reveal protons that are close in space, despite being far apart in the linear sequence, providing direct evidence of a helical turn.[8][9] Furthermore, the chemical shifts of certain protons can be indicative of their local environment within the helix.[9][10]
X-ray Crystallography
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that suitable single crystals can be obtained.[11][12][13] A crystal structure provides precise atomic coordinates, allowing for the direct visualization of the helical conformation, including parameters such as the pitch, diameter, and number of monomers per turn. While obtaining high-quality crystals of oligomers can be challenging, the resulting data is invaluable for validating the helical fold.[14]
Computational Modeling
Computational methods, such as molecular mechanics and density functional theory (DFT), are instrumental in predicting the most stable conformations of oligomers.[15][16][17] These theoretical models can be used to generate predicted structures and calculate their corresponding theoretical CD and NMR spectra, which can then be compared with experimental data to validate the proposed helical structure.
Comparison of this compound Oligomers with Alternative Helical Foldamers
While this compound oligomers are promising candidates for forming helical structures, a variety of other "foldamers" have been extensively studied and validated. These alternatives provide a valuable benchmark for assessing the performance of m-sexiphenyls.
| Oligomer Type | Key Features | Experimental Validation Methods |
| This compound Oligomers | Aromatic backbone with meta-linkages promoting helical folding. | Primarily validated through computational modeling, with experimental confirmation often inferred from related structures. |
| Quinoline Oligoamides | Rigid, aromatic backbone with intramolecular hydrogen bonding that drives helix formation.[18] | CD, 1H NMR, X-ray crystallography.[5] |
| α,β-Peptides | Peptidic backbone with a mix of α- and β-amino acids, allowing for the formation of stable helices. | CD, NMR (TOCSY, NOESY), FT-IR spectroscopy.[8] |
| Oligoureas | Non-natural backbone with urea (B33335) linkages that can adopt stable helical conformations.[19] | CD, 1H NMR (DQF-COSY, TOCSY, HSQC, ROESY).[20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of helical structures. Below are generalized protocols for key experiments.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Dissolve the oligomer in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10 µM.[21]
-
Instrument Parameters: Set the scanning speed to 100 nm/min, the wavelength range to 190–250 nm, and the number of scans to 10 for signal averaging.[21]
-
Data Acquisition: Record the CD spectrum of the sample and the solvent blank.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final CD spectrum of the oligomer. Convert the data to molar ellipticity for comparison.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation
-
Sample Preparation: Dissolve the oligomer in a deuterated solvent (e.g., CDCl3, CD3OH) to a concentration of approximately 1-5 mM.
-
1D NMR: Acquire a standard 1D ¹H NMR spectrum to assess the overall purity and general structural features.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons and establish through-bond connectivity.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial information about the folded conformation.[20]
-
-
Data Analysis: Assign all proton resonances and analyze the NOE/ROE cross-peaks to identify long-range interactions that support a helical structure.
Visualizing the Validation Workflow
The process of validating a helical structure can be visualized as a logical workflow, starting from the synthesis of the oligomer and culminating in a confirmed three-dimensional structure.
This diagram illustrates the interconnectedness of synthesis, purification, and various analytical techniques in the comprehensive validation of an oligomer's helical structure.
Logical Pathway for Determining Helicity
The determination of helicity follows a logical progression of experiments and analysis.
References
- 1. Vibrational circular dichroism spectroscopy of selected oligopeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hierarchical approach for the rational construction of helix-containing nanofibrils using α,β-peptides - Nanoscale (RSC Publishing) DOI:10.1039/D0NR04313C [pubs.rsc.org]
- 9. NMR and CD studies of triple-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. Computational Investigation of the Binding Dynamics of Oligo p-Phenylene Ethynylene Fluorescence Sensors and Aβ Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amyloid Oligomers: A Joint Experimental/Computational Perspective on Alzheimer’s Disease, Parkinson’s Disease, Type II Diabetes, and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. bioinfo-pharma.u-strasbg.fr [bioinfo-pharma.u-strasbg.fr]
- 21. CD and Solid-State NMR Studies of Low-Order Oligomers of Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of m-Sexiphenyl
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive overview of the proper disposal procedures for m-Sexiphenyl, a solid aromatic hydrocarbon.
Safety and Handling Precautions
When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation of dust.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate particulate filter if dust is generated.[1]
Ensure adequate ventilation in the work area to minimize dust formation and accumulation.[1]
Quantitative Data for p-Sexiphenyl
The following table summarizes key quantitative data for p-Sexiphenyl, which can be used as a conservative reference for this compound in the absence of specific data.
| Property | Value | Reference |
| Molecular Formula | C36H26 | [1] |
| Molecular Weight | 458.59 g/mol | [1] |
| Melting Point/Range | 424 °C / 795.2 °F | [1] |
| Boiling Point/Range | No information available | [1] |
| Flash Point | No information available | [1] |
| Solubility | Insoluble in water | [1] |
| Autoignition Temperature | No information available | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as a solid aromatic hydrocarbon, should be managed as hazardous waste. Do not dispose of this chemical in regular trash or down the drain.[1][3]
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with aromatic hydrocarbons.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials.[1]
-
-
Disposal Request:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste material.
-
-
Decontamination of Empty Containers:
-
Thoroughly empty any containers that held this compound.
-
Triple rinse the container with a suitable solvent (e.g., toluene (B28343) or xylene). Important: The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
After triple rinsing, deface or remove the original label.[3]
-
The cleaned container can then be disposed of as non-hazardous waste, in accordance with your institution's procedures.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste and associated empty containers.
Environmental Hazards
References
Essential Safety and Logistics for Handling m-Sexiphenyl
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like m-Sexiphenyl (also known as m-Terphenyl or 1,3-Diphenylbenzene). This guide provides immediate, essential information for the safe handling, storage, and disposal of this compound, offering procedural steps to minimize risk and ensure operational efficiency.
Chemical Identifier:
-
Name: this compound (m-Terphenyl, 1,3-Diphenylbenzene)
-
CAS Number: 92-06-8
Primary Hazards:
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or glasses that meet ANSI Z87.1 standard. A face shield may be required for splash hazards. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat should be worn. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator with a particle filter if dust formation is likely or if ventilation is inadequate. A dust mask type N95 (US) is a suitable option.[4] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for safety and environmental protection.
Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed container.
-
-
Disposal:
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
